Mirodenafil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJFNYMSCFYZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50881265 | |
| Record name | Mirodenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50881265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862189-95-5 | |
| Record name | Mirodenafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862189-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mirodenafil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862189955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mirodenafil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11792 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mirodenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50881265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIRODENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/504G362H0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Pharmacokinetics and Tissue Distribution of Mirodenafil in Rats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of Mirodenafil, a phosphodiesterase type 5 (PDE5) inhibitor, in rat models. The information presented is collated from various preclinical studies and is intended to serve as a valuable resource for researchers and professionals involved in drug development and pharmacological studies.
Pharmacokinetic Profile of this compound in Rats
This compound exhibits dose-dependent pharmacokinetics in rats, primarily due to saturable hepatic metabolism.[1] It is rapidly absorbed following oral administration, with extensive first-pass metabolism influencing its bioavailability.[1][2][3]
Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| 10 | - | 0.5 | 0.51 - 0.69 | - | 24.1 | [1][3] |
| 20 | - | 0.5 | 0.51 - 0.69 | - | 30.1 | [1][3] |
| 40 | 2,728 | 1.0 | 1.5 | 5,702 | 43.4 | [1][3][4] |
| 50 | - | 0.5 | 0.51 - 0.69 | - | - | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life; AUC: Area under the plasma concentration-time curve.
Table 2: Pharmacokinetic Parameters of this compound in Rat Corpus Cavernosum After Oral Administration (40 mg/kg)
| Parameter | Value | Reference |
| Cmax (ng/g) | 2,812 | [1] |
| Tmax (h) | 1.4 | [1] |
| t1/2 (h) | 1.3 | [1] |
| AUC (ng·h/g) | 8,425 | [4] |
This compound demonstrates significantly higher Cmax and AUC values in both plasma and corpus cavernosum tissue compared to sildenafil at the same oral dose.[1][5] The plasma protein binding of this compound in rats is high, reported to be 87.8% and greater than 97% in vitro and over 98% in vivo.[1][2]
Tissue Distribution
Following oral administration of radiolabeled [14C]-Mirodenafil, radioactivity is widely distributed throughout all tissues in rats.[1][6] The highest concentrations are observed in the gastrointestinal tract, consistent with its oral route of administration and primary route of excretion.[1]
Table 3: Tissue Distribution of this compound and its Metabolites in Rats
| Tissue | Key Findings | Reference |
| General Distribution | Radioactivity distributed in all tissues. Highest concentrations in the gastrointestinal tract. | [1] |
| Excretory Organs | High radioactivity levels observed. | [1] |
| Thyroid, Liver, Brain | Radioactivity remains detectable with relatively high penetration. | [1] |
| Brain | Radioactivity gradually increases up to 24 hours post-dose, suggesting it crosses the blood-brain barrier. | [1][6] |
| Bladder | Drug concentration is higher in bladder tissue than in prostate tissue. | [7] |
| Prostate | Mean drug concentration was significantly higher in a chronic pelvic ischemia model compared to a sham-operated model at 1 and 4 hours post-administration. | [7] |
| Corpus Cavernosum | High concentration with a Cmax of 2,812 ng/g at 1.4 hours after a 40 mg/kg oral dose. | [1] |
Metabolism and Excretion
This compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, including CYP1A1/2, 2B1/2, 2D, and 3A1/2.[8] The major metabolites are SK3541 and SK3544.[2][9]
The primary route of excretion for this compound and its metabolites is through the feces via the hepatobiliary system.[1] After a 40 mg/kg oral dose of [14C]-Mirodenafil, approximately 82.92% of the administered radioactivity was recovered in the feces within the first 24 hours, while only 0.98% was found in the urine.[1] Biliary excretion accounts for about 38.82% of the radioactivity in the first 24 hours.[1]
Experimental Protocols
The pharmacokinetic and tissue distribution studies of this compound in rats have employed standardized methodologies.
Animal Models
The most commonly used animal model is the male Sprague-Dawley rat.[2][7] Studies have also utilized other models to investigate the effects of specific health conditions on this compound's pharmacokinetics, including:
-
Deoxycorticosterone acetate-salt-induced hypertensive rats[11]
Drug Administration
-
Oral (p.o.): this compound is typically administered via oral gavage. Doses have ranged from 10 to 50 mg/kg in pharmacokinetic studies.[1][2][3]
-
Intravenous (i.v.): For determining absolute bioavailability and studying metabolism, this compound has been administered intravenously, with doses ranging from 5 to 50 mg/kg.[2][9]
Sample Collection and Analysis
-
Blood/Plasma: Blood samples are collected at various time points post-administration. Plasma is then separated for analysis.
-
Tissues: For tissue distribution studies, rats are euthanized at different time points, and various organs are harvested. Tissue homogenates are then prepared for analysis.[4]
-
Analytical Method: The concentrations of this compound and its metabolites in plasma, urine, and tissue homogenates are determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4][5][12] A simple deproteinization procedure is often used for sample preparation.[4]
Visualized Pathways and Workflows
Mechanism of Action: PDE5 Inhibition
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases cGMP levels, leading to smooth muscle relaxation and vasodilation.
Caption: this compound's mechanism of action via PDE5 inhibition.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in rats.
Caption: A typical experimental workflow for a rat pharmacokinetic study.
References
- 1. This compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent pharmacokinetics and first-pass effects of this compound, a new erectogenic, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the efficacy and safety of this compound in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Determination of this compound and sildenafil in the plasma and corpus cavernous of SD male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Drug Concentration in Rat Plasma, Bladder, and Prostate After this compound Administration in a Chronic Pelvic Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ovid.com [ovid.com]
- 10. Pharmacokinetics of this compound and its two metabolites, SK3541 and SK3544, after intravenous and oral administration of this compound to streptozotocin-induced diabetes mellitus rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound and its two metabolites, SK3541 and SK3544, in spontaneously or DOCA-salt-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]
The Discovery and Synthesis of Mirodenafil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mirodenafil is a potent and selective second-generation phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction (ED).[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, pharmacokinetics, and clinical efficacy of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a comprehensive summary of its quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this therapeutic agent.
Discovery and Development
This compound, chemically known as 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazine-1-sulfonyl]-2-propoxyphenyl}-7-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one, is a pyrrolopyrimidinone compound developed by SK Chemicals Life Science in South Korea.[1][3] It was launched in Korea in 2007 as a treatment for erectile dysfunction.[2] this compound was designed as a selective inhibitor of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[1][2][]
Chemical Synthesis
While the precise, commercial synthesis of this compound is proprietary, a plausible synthetic route can be constructed based on publicly available information and general principles of organic chemistry. The synthesis involves the construction of the core pyrrolopyrimidinone scaffold followed by the addition of the sulfonylpiperazine side chain.
Representative Synthesis Protocol
Step 1: Synthesis of the Pyrrolopyrimidinone Core
A key step in the synthesis of related pyrazolopyrimidinone structures, such as sildenafil, involves the condensation of a diketoester with hydrazine to form the pyrazole ring, followed by N-alkylation and subsequent cyclization to form the pyrimidinone ring.[5] A similar strategy can be envisioned for the pyrrolopyrimidinone core of this compound.
Step 2: Chlorosulfonylation
The synthesized pyrrolopyrimidinone core containing a phenyl group is then subjected to chlorosulfonylation to introduce the sulfonyl chloride group at the 5'-position of the phenyl ring. This is a critical step for the subsequent coupling reaction.[5]
Step 3: Coupling with N-(2-hydroxyethyl)piperazine
The final step involves the coupling of the chlorosulfonylated intermediate with N-(2-hydroxyethyl)piperazine. This reaction is typically carried out in the presence of a base to yield this compound.[3]
Mechanism of Action
This compound's therapeutic effect is derived from its selective inhibition of phosphodiesterase type 5 (PDE5).
Signaling Pathway
// Nodes Sexual_Stimulation [label="Sexual\nStimulation", fillcolor="#F1F3F4", fontcolor="#202124"]; NO_Release [label="Nitric Oxide (NO)\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; sGC_Activation [label="Soluble Guanylate\nCyclase (sGC) Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; GTP_to_cGMP [label="GTP → cGMP", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="Increased\ncGMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Smooth_Muscle_Relaxation [label="Corpus Cavernosum\nSmooth Muscle\nRelaxation", fillcolor="#F1F3F4", fontcolor="#202124"]; Erection [label="Penile Erection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE5 [label="PDE5", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GMP [label="GMP\n(Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Sexual_Stimulation -> NO_Release [color="#202124"]; NO_Release -> sGC_Activation [color="#202124"]; sGC_Activation -> GTP_to_cGMP [color="#202124"]; GTP_to_cGMP -> cGMP [color="#202124"]; cGMP -> Smooth_Muscle_Relaxation [color="#202124"]; Smooth_Muscle_Relaxation -> Erection [color="#202124"]; cGMP -> PDE5 [label="Hydrolysis", color="#202124"]; PDE5 -> GMP [color="#202124"]; this compound -> PDE5 [label="Inhibition", color="#EA4335", style=bold]; } this compound's mechanism of action.
During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum. NO activates soluble guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[1][2][] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP to the inactive GMP. This compound selectively inhibits PDE5, preventing the breakdown of cGMP and thereby prolonging the erection.[1][2][]
In Vitro PDE5 Inhibition Assay Protocol
A representative protocol for determining the in vitro inhibitory activity of this compound against PDE5 is as follows:
-
Enzyme and Substrate Preparation: Recombinant human PDE5 enzyme is prepared in a suitable assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT). The substrate, cGMP, is also prepared in the assay buffer.
-
Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted to various concentrations.
-
Assay Reaction: The reaction is initiated by adding the PDE5 enzyme to wells of a microplate containing the assay buffer, this compound (or vehicle control), and cGMP. The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).[6]
-
Termination and Detection: The reaction is terminated, and the amount of remaining cGMP or the product GMP is quantified. This can be achieved using various methods, such as fluorescence polarization, radioimmunoassay, or by converting GMP to a detectable signal using a coupling enzyme like alkaline phosphatase followed by a colorimetric reaction.[6][7]
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the PDE5 activity (IC50) is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data
In Vitro Potency and Selectivity
| Parameter | This compound | Sildenafil | Vardenafil | Tadalafil |
| PDE5 IC50 (nM) | 0.34[1][8] | 3.5[8] | - | - |
| Selectivity (PDE5 vs PDE1) | 48,235-fold[1] | 80-fold[1] | 690-fold[1] | >4,000-fold[1] |
| Selectivity (PDE5 vs PDE6) | 30-fold[8] | 11-fold[8] | - | - |
| Selectivity (PDE5 vs PDE3) | 254,000-fold[8] | 4,629-fold[8] | 40,000-fold[8] | >4,000-fold[8] |
Pharmacokinetic Parameters in Rats
| Parameter | 10 mg/kg Oral | 20 mg/kg Oral | 40 mg/kg Oral | 50 mg/kg Oral |
| Cmax (ng/mL) | - | - | 2,728[2] | - |
| Tmax (hr) | 0.5[2] | 0.5[2] | 1.0[2] | 0.5[2] |
| t1/2 (hr) | 0.5-0.7[2] | 0.5-0.7[2] | 1.5[2] | 0.5-0.7[2] |
| AUC (ng·h/mL) | - | - | - | - |
| Oral Bioavailability (%) | 24.1[2] | 30.1[2] | 43.4[2] | - |
Pharmacokinetic Parameters in Humans (100 mg Oral Dose)
| Parameter | Value |
| Cmax (ng/mL) | 331.13 ± 32.69[9] |
| Tmax (hr) | 1.25 - 1.57[2][9] |
| t1/2 (hr) | 1.81 - 2.5[2][9] |
| AUC₀-₂₄ (ng·h/mL) | 883.29 ± 104.09[9] |
| AUC₀-inf (ng·h/mL) | 976.48 ± 108.81[9] |
Clinical Efficacy (12-week treatment)
| Outcome Measure | Placebo | This compound 50 mg | This compound 100 mg |
| Change in IIEF-EF Domain Score | - | +7.6 - 11.6[1][10] | +7.6 - 11.6[1][10] |
| Positive Response to SEP2 (%) | - | 27.7 - 39.0[1][10] | 27.7 - 39.0[1][10] |
| Positive Response to SEP3 (%) | - | 44.2 - 67.3[1][10] | 44.2 - 67.3[1][10] |
| Positive Response to GAQ (%) | Significantly lower than this compound groups[10] | Significantly higher than placebo[10] | Significantly higher than placebo[10] |
IIEF-EF: International Index of Erectile Function-Erectile Function; SEP2: Sexual Encounter Profile Question 2 (Were you able to insert your penis into your partner’s vagina?); SEP3: Sexual Encounter Profile Question 3 (Did your erection last long enough for you to have successful intercourse?); GAQ: Global Assessment Question.
In Vivo Efficacy Studies
Representative In Vivo Efficacy Protocol (Animal Model of ED)
-
Animal Model: An established animal model of erectile dysfunction is used, such as diabetic rats or aged rats, which exhibit impaired erectile function.
-
Drug Administration: this compound is administered orally at various doses to different groups of animals. A vehicle control group receives the formulation without the active drug.
-
Measurement of Erectile Function: After a specified time following drug administration, erectile function is assessed. A common method is the measurement of intracavernosal pressure (ICP) in response to electrical stimulation of the cavernous nerve. The ratio of the maximal ICP to the mean arterial pressure (MAP) is calculated as a primary endpoint.
-
Data Analysis: The ICP/MAP ratio and other parameters (e.g., duration of erection) are compared between the this compound-treated groups and the vehicle control group to determine the efficacy of the drug.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Animal_Model [label="Select Animal Model\n(e.g., Diabetic Rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomly Assign to Groups\n(Vehicle, this compound Doses)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Admin [label="Oral Administration of\nthis compound or Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"]; Anesthesia [label="Anesthetize Animals", fillcolor="#F1F3F4", fontcolor="#202124"]; Surgery [label="Surgical Preparation:\n- Expose Cavernous Nerve\n- Cannulate Carotid Artery (MAP)\n- Insert Needle into Corpus Cavernosum (ICP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stimulation [label="Electrical Stimulation\nof Cavernous Nerve", fillcolor="#F1F3F4", fontcolor="#202124"]; Measurement [label="Measure Intracavernosal Pressure (ICP)\nand Mean Arterial Pressure (MAP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate ICP/MAP Ratio\nand Compare Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Animal_Model [color="#202124"]; Animal_Model -> Grouping [color="#202124"]; Grouping -> Drug_Admin [color="#202124"]; Drug_Admin -> Anesthesia [color="#202124"]; Anesthesia -> Surgery [color="#202124"]; Surgery -> Stimulation [color="#202124"]; Stimulation -> Measurement [color="#202124"]; Measurement -> Analysis [color="#202124"]; Analysis -> End [color="#202124"]; } Workflow for in vivo efficacy testing.
Safety and Tolerability
Clinical trials have shown that this compound is generally well-tolerated.[1][10] The most common adverse events are mild to moderate in severity and include headache and flushing.[1][10] Due to its high selectivity for PDE5 over other PDE isoforms, this compound is expected to have a favorable side-effect profile.[1][]
Conclusion
This compound is a second-generation PDE5 inhibitor with high potency and selectivity. Its discovery and development have provided a valuable therapeutic option for the treatment of erectile dysfunction. The data presented in this guide demonstrate its well-characterized mechanism of action, favorable pharmacokinetic profile, and robust clinical efficacy and safety. Further research may explore its potential in other therapeutic areas where PDE5 inhibition is beneficial.
References
- 1. A review of the efficacy and safety of this compound in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 5. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 6. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Oral Pharmacokinetics of this compound in Mexican Healthy Volunteers [scirp.org]
- 10. researchgate.net [researchgate.net]
Mirodenafil's Selectivity for PDE5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of mirodenafil's selectivity for phosphodiesterase type 5 (PDE5) in comparison to other PDE isozymes. The document is intended for researchers, scientists, and professionals involved in drug development and discovery.
Introduction to this compound and PDE5 Inhibition
This compound is a second-generation oral phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction.[1] Like other drugs in its class, including sildenafil, vardenafil, and tadalafil, this compound functions by selectively inhibiting the PDE5 enzyme. This inhibition leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. Elevated cGMP levels, in the presence of sexual stimulation, result in smooth muscle relaxation and increased blood flow, facilitating penile erection.
The clinical efficacy and side-effect profile of a PDE5 inhibitor are intrinsically linked to its selectivity for the PDE5 enzyme over other PDE isozymes, which are distributed throughout various tissues in the body and regulate diverse physiological processes. A high degree of selectivity for PDE5 is therefore a desirable characteristic, as it minimizes off-target effects and enhances the therapeutic window of the drug.
Quantitative Analysis of this compound's PDE5 Selectivity
The selectivity of this compound for PDE5 has been quantified through in vitro studies measuring its half-maximal inhibitory concentration (IC50) against a panel of different PDE isozymes. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor for that enzyme.
This compound exhibits a high affinity for PDE5, with a reported IC50 value of 0.34 nM.[1] This potency is approximately 10 times greater than that of sildenafil (IC50 = 3.50 nM).[1] The selectivity of an inhibitor for PDE5 over another PDE isozyme is typically expressed as a selectivity ratio, calculated by dividing the IC50 for the other PDE by the IC50 for PDE5. A higher ratio signifies greater selectivity.
The following tables summarize the available quantitative data on the selectivity of this compound for PDE5 compared to other PDE isozymes, alongside data for other commercially available PDE5 inhibitors for comparative purposes.
Table 1: IC50 Values (nM) of PDE5 Inhibitors against Various PDE Isozymes
| PDE Isozyme | This compound | Sildenafil | Vardenafil | Tadalafil |
| PDE1 | ~16,400 | 280 | 120 | >7,200 |
| PDE2 | N/A | >10,000 | >10,000 | >10,000 |
| PDE3 | ~86,360 | 16,200 | >160,000 | >7,200 |
| PDE4 | N/A | >10,000 | >10,000 | >10,000 |
| PDE5 | 0.34 | 3.5 | 0.7 | 1.8 |
| PDE6 | ~10.2 | 38.5 | 7.7 | >7,200 |
| PDE11 | >3,400 | 2,730 | 2,624 | 9.9 |
Table 2: Selectivity Ratios of PDE5 Inhibitors (IC50 of PDE / IC50 of PDE5)
| PDE Isozyme | This compound | Sildenafil | Vardenafil | Tadalafil |
| PDE1 | ~48,235 | 80 | 690 | >4,000 |
| PDE3 | ~254,000 | 4,629 | 40,000 | >4,000 |
| PDE6 | ~30 | 11 | 11 | >4,000 |
| PDE11 | >10,000 | 780 | 1,620 | 5.5 |
Source: Data for this compound selectivity ratios are from Shin et al. (2006) as cited in a 2016 review.[1] Data for sildenafil, vardenafil, and tadalafil are from the same review for comparative purposes.[1]
As evidenced by the data, this compound demonstrates a notably high selectivity for PDE5, particularly over PDE1 and PDE3, when compared to first-generation PDE5 inhibitors.[1] Inhibition of PDE1 is associated with vasodilation and flushing, while inhibition of PDE3 can lead to cardiovascular side effects.[1] this compound's selectivity over PDE6, which is found in the retina, is comparable to or slightly better than that of sildenafil.[1] Inhibition of PDE6 can cause visual disturbances.[1] Furthermore, this compound exhibits significantly higher selectivity for PDE5 over PDE11 compared to tadalafil, the inhibition of which has been linked to myalgia and back pain.[1]
Experimental Protocols for Determining PDE Selectivity
The determination of IC50 values and selectivity profiles of PDE inhibitors involves in vitro enzymatic assays. While the specific protocol used in the seminal studies of this compound is not publicly available in full detail, a general methodology can be outlined based on standard practices in the field.
General Principle
The assay measures the enzymatic activity of a specific, purified PDE isozyme in the presence of varying concentrations of the inhibitor. The activity is determined by quantifying the rate of hydrolysis of the cyclic nucleotide substrate (cAMP or cGMP) into its corresponding monophosphate (AMP or GMP).
Materials and Reagents
-
Purified Recombinant Human PDE Isozymes: PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, and PDE11.
-
Substrates: Cyclic guanosine monophosphate (cGMP) for PDE1, PDE2, PDE5, PDE6, and PDE11. Cyclic adenosine monophosphate (cAMP) for PDE3 and PDE4. Radiolabeled substrates (e.g., [3H]cGMP or [3H]cAMP) are often used.
-
Inhibitors: this compound and comparator compounds (sildenafil, vardenafil, tadalafil) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, and other components to ensure optimal enzyme activity.
-
Detection System: This varies depending on the assay format. Common methods include:
-
Radiometric Assay: Involves separation of the radiolabeled product from the substrate using chromatography or precipitation, followed by scintillation counting.
-
Fluorescence Polarization (FP) Assay: Utilizes a fluorescently labeled cGMP or cAMP derivative. The binding of an antibody to the non-hydrolyzed substrate results in a high FP signal, which decreases as the substrate is hydrolyzed by the PDE.
-
Colorimetric Assay: The product of the PDE reaction (e.g., GMP) is converted to another molecule that can be detected by a color change.
-
Luminescence Assay: The amount of remaining cAMP or cGMP is measured using a coupled enzyme system that generates a luminescent signal.
-
Assay Procedure (Generalized)
-
Preparation of Reagents: All reagents, including the PDE enzymes, substrates, and inhibitor solutions, are prepared in the appropriate assay buffer. A series of dilutions of the inhibitor are made to cover a range of concentrations.
-
Enzyme Reaction:
-
The purified PDE enzyme is pre-incubated with varying concentrations of the inhibitor (or vehicle control) in a microplate well for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., [3H]cGMP).
-
The reaction is allowed to proceed for a specific time, ensuring that the substrate consumption is within the linear range of the assay.
-
-
Termination of Reaction: The reaction is stopped, typically by heat inactivation or the addition of a chemical stop solution (e.g., acid or a non-specific PDE inhibitor like IBMX).
-
Detection of Product: The amount of product formed (or substrate remaining) is quantified using the chosen detection method (e.g., scintillation counting, fluorescence polarization reading, etc.).
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
cGMP Signaling Pathway and this compound's Mechanism of Action
The following diagram illustrates the nitric oxide (NO)/cGMP signaling pathway in vascular smooth muscle cells and the mechanism of action of this compound.
Caption: cGMP signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining PDE Selectivity
The following diagram outlines a typical experimental workflow for determining the IC50 values of a compound against a panel of PDE isozymes.
Caption: Experimental workflow for determining PDE inhibitor IC50 values.
Conclusion
This compound is a potent and highly selective PDE5 inhibitor. The available in vitro data indicates that its selectivity profile, particularly for PDE1, PDE3, and PDE11, is favorable when compared to other established PDE5 inhibitors. This high selectivity is a key biochemical feature that likely contributes to its efficacy and tolerability in the treatment of erectile dysfunction. Further head-to-head comparative studies would be beneficial to more definitively establish its relative selectivity profile. The experimental methodologies for determining these selectivity profiles are well-established and rely on robust in vitro enzymatic assays.
References
Mirodenafil: A Technical Guide to its Biochemical Properties as a Pyrrolopyrimidinone-Based PDE5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirodenafil is a second-generation oral phosphodiesterase type 5 (PDE5) inhibitor belonging to the pyrrolopyrimidinone chemical class.[1] Developed for the treatment of erectile dysfunction, its mechanism of action is centered on the potent and selective inhibition of PDE5, an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway in the corpus cavernosum.[1][2] This document provides a comprehensive overview of the biochemical properties of this compound, including its pharmacodynamics, pharmacokinetics, and the experimental methodologies used to characterize it.
Mechanism of Action: The NO/cGMP Signaling Pathway
The erectogenic effect of this compound is mediated by its influence on the nitric oxide (NO)/cGMP signaling pathway. During sexual stimulation, neuronal nitric oxide synthase (nNOS) in cavernosal nerves and endothelial nitric oxide synthase (eNOS) in endothelial cells are activated, leading to the synthesis of NO.[2][3] NO diffuses into the smooth muscle cells of the corpus cavernosum and activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2][3] Elevated intracellular cGMP levels activate protein kinase G (PKG), which leads to the phosphorylation of several downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation.[4][5] This relaxation allows for increased blood flow into the corpus cavernosum, leading to an erection.[2][5]
The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by PDE5.[2] this compound, as a competitive inhibitor of PDE5, prevents the degradation of cGMP, thereby prolonging its signaling effects and enhancing the erectile response to sexual stimulation.[2][6]
Pharmacodynamics: In Vitro Potency and Selectivity
A key biochemical characteristic of a PDE5 inhibitor is its potency (measured by the half-maximal inhibitory concentration, IC50) and its selectivity for PDE5 over other PDE isoenzymes. High selectivity is crucial for minimizing off-target effects. This compound demonstrates high potency and selectivity for PDE5.[7]
| Parameter | This compound | Sildenafil | Vardenafil | Tadalafil |
| PDE5 IC50 (nM) | 0.34 [7] | 3.5[7] | 0.7[8] | - |
| Selectivity Ratio (PDE5 vs PDE1) | ~48,000 [6] | 80[6] | 690[6] | >4,000[6] |
| Selectivity Ratio (PDE5 vs PDE3) | ~254,000 [6] | 4,629[6] | 40,000[6] | >4,000[6] |
| Selectivity Ratio (PDE5 vs PDE6) | ~30 [6] | 11[6] | 16[8] | - |
| Selectivity Ratio (PDE5 vs PDE11) | >10,000 [6] | 780[6] | 1,620[6] | 5.5[6] |
Note: Data is compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both preclinical animal models and human clinical trials. It is noted for its rapid absorption and relatively short half-life.[1]
Preclinical Pharmacokinetics (Rats)
| Parameter | 40 mg/kg Oral Dose | Reference |
| Plasma Cmax | 2,728 ng/mL | [1] |
| Plasma Tmax | 1.0 hour | [1] |
| Plasma t1/2 | 1.5 hours | [1] |
| Corpus Cavernosum Cmax | 2,812 ng/mL | [1] |
| Corpus Cavernosum Tmax | 1.4 hours | [1] |
| Corpus Cavernosum t1/2 | 1.3 hours | [1] |
| Bioavailability (F) | ~29.4% (at 20 mg/kg) | [9] |
| Plasma Protein Binding | >97% (in vitro), >98% (in vivo) | [1] |
Clinical Pharmacokinetics (Humans)
| Parameter | 100 mg Oral Dose | Reference |
| Cmax | 331.1 - 354.9 ng/mL | [1][10] |
| Tmax | 1.0 - 1.57 hours | [1][10] |
| t1/2 | 1.6 - 2.5 hours | [1] |
| AUC (0-inf) | 976.5 ng·h/mL | [10] |
Metabolism
This compound is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[10] It undergoes extensive first-pass metabolism, which contributes to its moderate oral bioavailability.[9] The metabolites of this compound have a significantly lower potency for PDE5 inhibition compared to the parent compound.[1] Excretion is mainly through the hepatobiliary system into the feces.[1]
Experimental Protocols
In Vitro PDE Inhibition and Selectivity Assays
The potency and selectivity of this compound were likely determined using established in vitro enzymatic assays. While the specific proprietary protocol is not public, a general methodology can be described.
Objective: To determine the IC50 of this compound against PDE5 and its selectivity against other PDE isoenzymes (PDE1, PDE2, PDE3, PDE4, PDE6, PDE11, etc.).
Methodology:
-
Enzyme Source: Recombinant human PDE enzymes are expressed and purified from host systems like Sf9 insect cells or E. coli.
-
Assay Principle: The assay measures the enzymatic conversion of a radiolabeled substrate (e.g., [3H]-cGMP for PDE5) to its corresponding 5'-mononucleotide.
-
Procedure:
-
A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, the specific PDE enzyme, and varying concentrations of the inhibitor (this compound).
-
The reaction is initiated by the addition of [3H]-cGMP.
-
The mixture is incubated at 37°C for a defined period.
-
The reaction is terminated, often by boiling.
-
Snake venom nucleotidase is added to hydrolyze the [3H]-5'-GMP product to [3H]-guanosine.
-
The mixture is passed through an anion-exchange resin column. The unreacted [3H]-cGMP binds to the resin, while the [3H]-guanosine product is eluted.
-
The radioactivity of the eluate is measured by liquid scintillation counting.
-
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
-
Selectivity: The same procedure is repeated for other PDE isoenzymes to determine their respective IC50 values. The selectivity ratio is calculated by dividing the IC50 for the other PDE by the IC50 for PDE5.
Ex Vivo Corpus Cavernosum Relaxation Assay
This assay assesses the functional effect of the compound on the target tissue.
Objective: To evaluate the ability of this compound to induce or enhance relaxation of corpus cavernosum smooth muscle.
Methodology:
-
Tissue Preparation: Strips of corpus cavernosum are isolated from male New Zealand white rabbits.[11]
-
Organ Bath Setup: The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O2/5% CO2. Isometric tension is recorded.
-
Contraction: The tissues are pre-contracted with an alpha-adrenergic agonist like phenylephrine or norepinephrine to induce a stable tone.[11][12]
-
Drug Addition:
-
To assess direct relaxant effects, cumulative concentrations of this compound are added to the bath, and the change in tension is recorded.
-
To assess enhancement of NO-mediated relaxation, a sub-threshold concentration of an NO donor (like sodium nitroprusside) or electrical field stimulation (to release endogenous NO) is applied in the presence and absence of this compound.
-
-
Data Analysis: Relaxation is expressed as a percentage of the pre-contracted tone. Concentration-response curves are generated to determine the EC50 (the concentration causing 50% of the maximal relaxation).
Conclusion
This compound is a highly potent and selective pyrrolopyrimidinone-based inhibitor of PDE5. Its biochemical profile, characterized by a low nanomolar IC50 for PDE5 and high selectivity against other PDE isoenzymes, translates into an effective erectogenic agent. Its pharmacokinetic properties, including rapid oral absorption and a relatively short half-life, define its clinical use as an on-demand treatment for erectile dysfunction. The experimental methodologies outlined provide the basis for the comprehensive characterization of its biochemical and pharmacological properties.
References
- 1. This compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. zentrumcenter.it [zentrumcenter.it]
- 6. A review of the efficacy and safety of this compound in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. The effect of this compound on the penile erection and corpus cavernosum in the rat model of cavernosal nerve injury. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Dose-dependent pharmacokinetics and first-pass effects of this compound, a new erectogenic, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral Pharmacokinetics of this compound in Mexican Healthy Volunteers [scirp.org]
- 11. Effects of Ginkgo biloba extracts with this compound on the relaxation of corpus cavernosal smooth muscle and the potassium channel activity of corporal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Blood-Brain Barrier Permeability of Mirodenafil
Executive Summary
Mirodenafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor, has demonstrated therapeutic potential beyond its primary indication for erectile dysfunction, particularly in the realm of neurological disorders such as Alzheimer's disease and stroke.[1][2] A critical prerequisite for its efficacy in the central nervous system (CNS) is the ability to cross the blood-brain barrier (BBB). This technical guide synthesizes the available preclinical evidence for this compound's BBB permeability, details the experimental methodologies used to evaluate its CNS effects, and visualizes its core signaling pathways. While qualitative evidence strongly supports this compound's capacity to penetrate the brain, quantitative permeability metrics are not yet widely published. This document serves as a comprehensive resource for professionals investigating the neurotherapeutic applications of this compound.
Introduction: this compound and the Blood-Brain Barrier
This compound is a potent and highly selective PDE5 inhibitor.[3] Its mechanism of action involves suppressing the hydrolysis of cyclic guanosine monophosphate (cGMP), thereby enhancing the nitric oxide (NO)/cGMP signaling pathway.[1] The application of PDE5 inhibitors in neurodegenerative diseases is an area of growing interest, predicated on their ability to modulate synaptic plasticity, reduce neuroinflammation, and improve cerebral blood flow.[4][5]
The BBB is a dynamic interface of endothelial cells, astrocytes, and pericytes that strictly regulates the passage of substances into the brain, posing a significant challenge for CNS drug development.[6] Several studies explicitly describe this compound as a PDE5 inhibitor with good blood-brain barrier permeability, a characteristic that is fundamental to its observed neuroprotective effects in animal models.[1][2][7]
Evidence of this compound's CNS Penetration and Activity
Direct quantitative data on this compound's brain-to-plasma ratio (Kp) or in vitro permeability coefficients (Papp) are limited in the available literature. However, a body of preclinical evidence from in vivo and in vitro studies collectively confirms its ability to enter the CNS and exert pharmacological effects.
Table 1: Summary of Preclinical Evidence for this compound's BBB Permeability and CNS Effects
| Study Finding | Experimental Model | Key Outcome | Citation |
| Brain Tissue Distribution | In vivo; Sprague-Dawley rats with ¹⁴C-labeled this compound | Radioactivity in the brain increased gradually for up to 24 hours post-oral administration, indicating BBB crossing. | [3][8] |
| Cognitive Improvement | In vivo; APP-C105 transgenic mouse model of Alzheimer's Disease (AD) | This compound administration (4 mg/kg, i.p.) for 4 weeks improved performance in Morris water maze and passive avoidance tests. | [1][3] |
| Reduction of AD Pathology | In vivo; APP-C105 transgenic mouse model of AD | Reduced amyloid-β (Aβ) and phosphorylated tau burdens in the brain. | [1][9] |
| Preservation of BBB Integrity | In vivo; ApoE4 knock-in (KI) mice | This compound treatment preserved BBB integrity and enhanced cerebrovascular function. | [10][11] |
| Amelioration of Endothelial Permeability | In vitro BBB model | Mitigated Aβ₄₂-induced endothelial permeability. | [10][11] |
| Neuroprotection in Stroke | In vivo; Rat models of middle cerebral artery occlusion (MCAO) | Significantly increased sensorimotor and cognitive recovery post-stroke. | [2][7] |
| Modulation of Neuronal Signaling | In vitro; SH-SY5Y and HT-22 neuronal cell lines | Activated the cGMP/PKG/CREB pathway and modulated GSK-3β and Wnt/β-catenin signaling. | [1][9] |
Experimental Protocols
In Vivo Brain Distribution Study (Radiolabeling)
This protocol describes a general methodology based on studies that have successfully demonstrated this compound's presence in the CNS.[3][8]
-
Objective: To determine the tissue distribution, including brain penetration, of a drug candidate over time.
-
Methodology:
-
Compound Synthesis: Synthesize a radiolabeled version of this compound, typically with Carbon-14 (¹⁴C).
-
Animal Model: Utilize a suitable rodent model, such as Sprague-Dawley rats.
-
Dosing: Administer a single oral dose of ¹⁴C-Mirodenafil (e.g., 40 mg/kg) to a cohort of animals.
-
Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24 hours post-dose), euthanize subsets of animals. Collect blood and various tissues, including the whole brain.
-
Sample Processing: Obtain plasma from blood samples. Weigh and homogenize the brain and other tissues.
-
Quantification: Determine the amount of radioactivity in plasma and tissue homogenates using a liquid scintillation counter.
-
Data Analysis: Calculate the concentration of the radiolabeled compound and its metabolites in each tissue over time to assess distribution and accumulation. An increasing concentration in the brain over time is indicative of BBB penetration.[8]
-
In Vitro Blood-Brain Barrier Model
This protocol is based on studies investigating the direct effects of compounds on endothelial permeability.[10][11]
-
Objective: To assess a compound's ability to modulate BBB integrity and permeability under normal or pathological conditions.
-
Methodology:
-
Model Setup: Co-culture human brain microvascular endothelial cells on the apical side and human astrocytes on the basolateral side of a Transwell insert to form a biomimetic BBB model.
-
Barrier Integrity Confirmation: Measure the trans-endothelial electrical resistance (TEER) to confirm the formation of a tight endothelial monolayer. A high TEER value indicates low paracellular permeability.[12]
-
Pathological Challenge (Optional): Introduce a pathological agent, such as amyloid-β oligomers, to the apical (blood) side to induce endothelial damage and increase permeability.[11]
-
Compound Treatment: Add this compound at various concentrations to the apical chamber, either alone or in combination with the pathological agent.
-
Permeability Assay: Add a fluorescent tracer molecule (e.g., FITC-Dextran) to the apical chamber.
-
Quantification: At various time points, collect samples from the basolateral (brain) chamber and measure the fluorescence intensity to quantify the amount of tracer that has crossed the endothelial layer.
-
Data Analysis: Compare the permeability in this compound-treated wells to control wells. A reduction in tracer passage in the presence of this compound would suggest it helps preserve or restore BBB integrity.[11]
-
Visualizations: Signaling Pathways and Workflows
This compound's Primary CNS Signaling Pathway
Upon crossing the BBB, this compound's primary mechanism of action is the inhibition of PDE5, leading to the accumulation of cGMP and activation of downstream neuroprotective pathways.[1]
Caption: this compound inhibits PDE5 in the CNS, increasing cGMP and activating the neuroprotective PKG/CREB pathway.
Experimental Workflow for In Vivo Brain Distribution
The following diagram outlines the key steps in an animal study designed to confirm that a drug candidate crosses the blood-brain barrier.
Caption: Workflow for an in vivo study to confirm this compound's brain penetration using a radiolabeled compound.
Conclusion and Future Directions
The available evidence strongly indicates that this compound effectively crosses the blood-brain barrier and engages with CNS targets, leading to neuroprotective effects in various preclinical models of neurological disease.[1][2][3] Its multimodal action, which includes enhancing cGMP signaling, reducing Alzheimer's-like pathology, and preserving BBB integrity, makes it a compelling candidate for drug repositioning.[9][10]
For drug development professionals, the next critical step is to generate robust quantitative data. Future research should prioritize conducting definitive pharmacokinetic studies to determine this compound's brain-to-plasma ratio (Kp,u) and assessing its interaction with key BBB efflux transporters (e.g., P-gp, BCRP) through dedicated in vitro transport assays. This quantitative data will be essential for establishing precise CNS dosing strategies and for the successful clinical translation of this compound as a novel therapy for neurological disorders.
References
- 1. Phosphodiesterase 5 inhibitor this compound ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of this compound, a phosphodiesterase 5 inhibitor, on stroke models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. The Potential Role of PDE5 Inhibitors in Neuroprotection and Longevity - TeleTest.ca [teletest.ca]
- 5. Polypharmacological Potential of Phosphodiesterase 5 Inhibitors for the Treatment of Neurocognitive Disorders [aginganddisease.org]
- 6. [PDF] A Biomimetic Human Multi-Cellular In Vitro Model of the Blood–Brain Barrier | Semantic Scholar [semanticscholar.org]
- 7. Therapeutic effects of this compound, a phosphodiesterase 5 inhibitor, on stroke models in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase 5 inhibitor this compound ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound improves cognitive function by reducing microglial activation and blood-brain barrier permeability in ApoE4 KI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound improves cognitive function by reducing microglial activation and blood–brain barrier permeability in ApoE4 KI mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
In Vitro Potency of Mirodenafil and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency of mirodenafil and its primary metabolites. The document focuses on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways, serving as a vital resource for researchers in pharmacology and drug development.
Executive Summary
This compound is a potent and highly selective second-generation phosphodiesterase type 5 (PDE5) inhibitor. Its mechanism of action involves the prevention of cyclic guanosine monophosphate (cGMP) degradation, leading to smooth muscle relaxation and vasodilation. The in vitro potency of this compound is significantly higher than its main active metabolite, SK-3541. This guide presents the available data on the inhibitory activity and selectivity of this compound and its metabolites against PDE isoenzymes.
Data Presentation: In Vitro Potency and Selectivity
The in vitro potency of a compound is a critical determinant of its pharmacological activity. For PDE5 inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the enzyme's activity.
Potency against PDE5
This compound demonstrates sub-nanomolar potency against the PDE5 enzyme. Its major active metabolite, SK-3541, is also active but exhibits a significantly lower potency. Another metabolite, SK-3544, is reported to have no inhibitory activity on PDE5.
| Compound | Target | IC50 (nM) | Reference |
| This compound | PDE5 | 0.338 | [1] |
| SK-3541 | PDE5 | 3.0 | [1][2] |
| SK-3544 | PDE5 | No inhibitory activity | [1] |
Selectivity Profile of this compound
The selectivity of a PDE5 inhibitor is crucial for minimizing off-target effects. This compound exhibits high selectivity for PDE5 over other PDE isoenzymes. The selectivity ratio is calculated by dividing the IC50 value for the other PDE isoenzymes by the IC50 for PDE5.
| PDE Isoenzyme | This compound IC50 (nM) | Selectivity Ratio (Fold-Selectivity vs. PDE5) | Reference |
| PDE1 | ~16,230 | ~48,000 | [2] |
| PDE3 | ~86,000 | ~254,000 | [2] |
| PDE6 | ~10.2 | ~30 | [2] |
| PDE11 | >3,380 | >10,000 | [2] |
Note: Specific IC50 values for this compound against PDE1, PDE3, and PDE11 were not explicitly found, but the selectivity ratios were reported. The IC50 values in the table are estimated based on the reported selectivity ratios and the IC50 for PDE5. Data on the selectivity profile of the metabolite SK-3541 is not currently available in published literature.
Experimental Protocols
The determination of in vitro potency relies on robust and reproducible experimental assays. Below is a representative protocol for a phosphodiesterase inhibition assay, based on commonly used methodologies.
General Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a common method for determining the IC50 of a test compound against a specific PDE isoenzyme.
Objective: To measure the concentration-dependent inhibition of a PDE isoenzyme by a test compound and determine its IC50 value.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE5A1)
-
[³H]-cGMP (radiolabeled substrate)
-
Test compounds (this compound, SK-3541)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 15 mM Mg-acetate, 2.0 mM EGTA, 0.2 mg/ml bovine serum albumin)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., DEAE-Sephadex)
-
Scintillation cocktail
-
Microplates (96-well or 384-well)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer to achieve the final desired concentrations.
-
Enzyme Reaction:
-
Add the assay buffer, the test compound dilution (or vehicle control), and the recombinant PDE enzyme to the wells of the microplate.
-
Pre-incubate the mixture for a defined period (e.g., 15-20 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the [³H]-cGMP substrate. The final cGMP concentration should be below the Michaelis-Menten constant (Km) for the enzyme.
-
Allow the reaction to proceed for a specific time (e.g., 10-20 minutes), ensuring that the substrate hydrolysis does not exceed 30%.
-
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).
-
Product Conversion: Cool the samples and add snake venom nucleotidase to convert the resulting [³H]-5'-GMP to the free nucleoside [³H]-guanosine.
-
Separation of Substrate and Product: Apply the reaction mixture to columns containing an anion-exchange resin. The negatively charged, unhydrolyzed [³H]-cGMP and [³H]-5'-GMP will bind to the resin, while the uncharged [³H]-guanosine will pass through.
-
Quantification: Collect the eluate containing [³H]-guanosine, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action via PDE5 inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the in vitro potency of PDE inhibitors.
Conclusion
The data presented in this technical guide underscore that this compound is a highly potent and selective PDE5 inhibitor. Its primary active metabolite, SK-3541, while less potent, still contributes to the overall pharmacological effect. The high selectivity of this compound for PDE5 suggests a favorable safety profile with a lower propensity for off-target effects compared to less selective inhibitors. Further research into the selectivity profile of SK-3541 would provide a more complete understanding of the in vivo pharmacology of this compound. This guide serves as a foundational document for scientists and researchers engaged in the study and development of PDE5 inhibitors.
References
- 1. View of Pharmacokinetics of this compound, a new erectogenic, and its metabolite, SK3541, in rats: involvement of CYP1A1/2, 2B1/2, 2D subfamily, and 3A1/2 for the metabolism of both this compound and SK3541 [journals.library.ualberta.ca]
- 2. A review of the efficacy and safety of this compound in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Mirodenafil: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirodenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction (ED).[1][2] Marketed under the trade name Mvix, it represents a second generation of PDE5 inhibitors with a favorable efficacy and safety profile.[3] This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, pharmacokinetics, and key experimental protocols related to this compound, intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Chemical Identity
This compound is a pyrrolopyrimidinone derivative with the IUPAC name 5-Ethyl-3,5-dihydro-2-[5-([4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl)-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one. Its chemical structure is distinct from other PDE5 inhibitors, featuring a dihydropyrrole ring instead of a pyrazole ring as seen in sildenafil.
Table 1: Molecular and Chemical Identity of this compound
| Property | Value |
| IUPAC Name | 5-Ethyl-3,5-dihydro-2-[5-([4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl)-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one |
| Chemical Formula | C₂₆H₃₇N₅O₅S |
| Molar Mass | 531.67 g/mol |
| CAS Number | 862189-95-5 |
| SMILES | CCCc1cn(CC)c2c1[nH]c(nc2=O)c1c(OCCC)ccc(c1)S(=O)(=O)N1CCN(CC1)CCO |
Physicochemical Properties
This compound's physicochemical properties are crucial for its formulation, absorption, and distribution. It is a white to off-white crystalline solid. The hydrochloride salt of this compound is often used in formulations to improve its solubility.
Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| pKa | 5.99 | Not explicitly found |
| Log Partition Coefficient (octanol/water) | 3.67 | Not explicitly found |
| Solubility in DMSO | 125 mg/mL (235.11 mM) with sonication | 50 mg/mL (82.7 mM) with sonication |
| Solubility in Ethanol | Not explicitly found | Approximately 10 mg/mL |
| Aqueous Solubility | Sparingly soluble in aqueous buffers | Sparingly soluble in aqueous buffers |
Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve this compound hydrochloride in DMSO and then dilute with the aqueous buffer of choice.
Mechanism of Action: The PDE5 Signaling Pathway
This compound's therapeutic effect is derived from its potent and selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis.
During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells, which in turn activates guanylate cyclase. This enzyme increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in penile erection. PDE5 is responsible for the degradation of cGMP, thus terminating the erection.
By selectively inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function in the presence of sexual stimulation.
Pharmacodynamics: Selectivity Profile
This compound exhibits high selectivity for PDE5 over other phosphodiesterase isozymes, which is believed to contribute to its favorable side-effect profile.
Table 3: In Vitro Inhibitory Potency (IC₅₀) of this compound against various PDE Isozymes
| PDE Isozyme | This compound IC₅₀ (nM) | Sildenafil IC₅₀ (nM) |
| PDE5 | 0.34 | 3.5 |
| PDE6 | >10.2 | ~38.5 |
| PDE1 | >1000 | ~100 |
| PDE2 | >1000 | >1000 |
| PDE3 | >1000 | >1000 |
| PDE4 | >1000 | >1000 |
| PDE11 | Not explicitly found | ~1000 |
Data compiled from various preclinical studies. Note that IC₅₀ values can vary between different experimental setups.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both preclinical and clinical studies.
Table 4: Pharmacokinetic Parameters of this compound in Rats and Humans
| Parameter | Rats (40 mg/kg, oral) | Humans (100 mg, oral) |
| Tₘₐₓ (hours) | 1.0 | ~1.25 |
| Cₘₐₓ (ng/mL) | 2,728 | 354.9 |
| t₁/₂ (hours) | 1.5 | ~2.5 |
| Metabolism | Primarily hepatic, via CYP3A4 | Primarily hepatic, via CYP3A4 |
| Excretion | Predominantly fecal | Predominantly fecal |
Tₘₐₓ: Time to reach maximum plasma concentration; Cₘₐₓ: Maximum plasma concentration; t₁/₂: Elimination half-life.
Experimental Protocols
Preclinical: Measurement of Intracavernosal Pressure (ICP) in Rats
This protocol is a standard method to assess erectile function in animal models.
References
- 1. [PDF] this compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature | Semantic Scholar [semanticscholar.org]
- 2. This compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
Preclinical Research on Mirodenafil for Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a complex pathology involving amyloid-beta (Aβ) plaques, phosphorylated tau tangles, neuroinflammation, and impaired synaptic plasticity. The multifactorial nature of AD has driven interest in polypharmacological approaches that can address multiple pathological cascades simultaneously. Mirodenafil, a potent and selective phosphodiesterase 5 (PDE5) inhibitor, is emerging as a promising therapeutic candidate. Initially developed for erectile dysfunction, its ability to modulate the cyclic guanosine monophosphate (cGMP) signaling pathway provides a strong mechanistic rationale for its investigation in neurodegenerative disorders. Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects by improving cognitive function, reducing AD-related proteinopathies, and mitigating neuroinflammation in various animal models. This document provides an in-depth technical overview of the preclinical data supporting the development of this compound for Alzheimer's disease.
Mechanism of Action
The primary mechanism of action for this compound and other PDE5 inhibitors in the central nervous system is the potentiation of the nitric oxide (NO)-cGMP signaling pathway.[1][2]
-
PDE5 Inhibition: PDE5 is an enzyme that degrades cGMP, a crucial second messenger in neurons.[1][3] By inhibiting PDE5, this compound increases intracellular cGMP levels.[4]
-
Downstream Effects: Elevated cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates a variety of downstream targets.[2][5] This cascade is implicated in:
-
Synaptic Plasticity and Memory: Activation of the cGMP/PKG/CREB (cAMP-responsive element-binding protein) pathway, which is crucial for learning and memory.[4][6]
-
Neuroprotection: this compound has been shown to protect mitochondrial membrane potential and inhibit apoptosis in neuronal cells.[7]
-
Vasodilation: Enhanced cGMP signaling in cerebral blood vessels can lead to improved cerebral blood flow, addressing the vascular contributions to cognitive impairment often seen in AD.[7]
-
The following diagram illustrates the core signaling pathway modulated by this compound.
Caption: this compound inhibits PDE5, increasing cGMP levels and activating downstream neuroprotective pathways.
Preclinical Efficacy Data
In Vitro Studies
In vitro experiments using neuronal cell lines have been instrumental in elucidating the molecular mechanisms of this compound's neuroprotective effects.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard medium.[6][8]
-
Induction of Toxicity: Cells are exposed to oligomeric amyloid-beta 42 (Aβ₄₂) to induce apoptosis and mimic AD pathology.[8]
-
Treatment: Cells are co-treated with varying concentrations of this compound (e.g., up to 20 μM).[8]
-
Endpoint Analysis:
Key In Vitro Findings:
-
Neuroprotection: this compound dose-dependently reduced Aβ₄₂-induced apoptosis in SH-SY5Y cells.[8]
-
Mechanism: Treatment with 20 μM this compound significantly increased cGMP levels by approximately 200% in Aβ₄₂-treated cells.[8]
-
Multimodal Actions: Studies in SH-SY5Y and HT-22 hippocampal cells show that this compound also modulates glycogen synthase kinase 3β (GSK-3β) activity, glucocorticoid receptor (GR) signaling, and the Wnt/β-catenin pathway.[6][] Interestingly, this compound, but not other PDE5 inhibitors, was found to inhibit the homodimerization and nuclear localization of the glucocorticoid receptor.[10]
In Vivo Animal Studies
This compound has been evaluated in multiple transgenic mouse models of Alzheimer's disease, demonstrating significant improvements in cognitive function and reductions in hallmark pathologies.
Experimental Protocol: Efficacy Study in APP-C105 Mouse Model
-
Animal Model: APP-C105 transgenic mice, which overexpress a fragment of the amyloid precursor protein and develop AD-like pathology.[6]
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at a dose of 4 mg/kg for 4 weeks.[7]
-
Behavioral Testing: Cognitive function is assessed using standardized behavioral paradigms:
-
Histological and Biochemical Analysis: After the treatment period, brain tissue is analyzed for:
Quantitative In Vivo Efficacy Data
| Animal Model | Treatment Protocol | Key Cognitive Outcomes (vs. Vehicle) | Pathological Outcomes | Citation |
| APP-C105 Mice | 4 mg/kg, i.p., 4 weeks | Morris Water Maze: - 64% less time to reach target- 44% less distance to reach target- 256% more time in target quadrant | - Reduced Aβ burden- Reduced phosphorylated tau | [7] |
| ApoE4 KI Mice | 6 mg/kg, oral, 4 weeks | - Reversed cognitive impairments (assessed by MWM, Y-maze, and novel object recognition tests) | - Reduced microgliosis & Aβ₄₂ accumulation- Increased cerebrovascular perfusion- Preserved blood-brain barrier integrity | [11][12] |
The following diagram outlines a typical preclinical workflow for evaluating a drug candidate like this compound.
Caption: Standard preclinical workflow for evaluating this compound's efficacy for Alzheimer's disease.
Pharmacokinetics and Blood-Brain Barrier Penetration
A critical attribute for any CNS drug is its ability to cross the blood-brain barrier (BBB). Studies in rats using radiolabeled [14C]-mirodenafil have confirmed its distribution into the brain. Following a 40 mg/kg oral dose, radioactivity in the brain gradually increased over 24 hours, indicating that this compound effectively penetrates the BBB and can act on PDE5 within the central nervous system.[7] Its half-life is approximately 2.5 hours.[7]
Conclusion and Future Directions
The preclinical evidence strongly supports the therapeutic potential of this compound for Alzheimer's disease. Its multimodal action, targeting not only the core cGMP signaling pathway but also GSK-3β, neuroinflammation, and cerebrovascular function, positions it as a compelling polypharmacological candidate.[6][11] The robust improvements in cognition and reduction of AD pathology observed in animal models have provided a solid foundation for clinical investigation.[7][12] As of April 2024, a Phase 3 clinical trial is ongoing to evaluate the efficacy of this compound (AR1001) in patients with early Alzheimer's disease, representing a critical next step in validating this promising therapeutic strategy.[7][13]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. PDE5 inhibitor drugs for use in dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase Inhibitors for Alzheimer’s Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Phosphodiesterase 5 inhibitor this compound ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Phosphodiesterase 5 inhibitor this compound ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound improves cognitive function by reducing microglial activation and blood-brain barrier permeability in ApoE4 KI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound improves cognitive function by reducing microglial activation and blood–brain barrier permeability in ApoE4 KI mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]
Mirodenafil's Expanding Therapeutic Landscape: An In-depth Technical Guide to its Effects on Non-Erectile Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mirodenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is well-established for the treatment of erectile dysfunction. However, a growing body of evidence suggests its therapeutic potential extends to various non-erectile tissues. This technical guide synthesizes the current understanding of this compound's pharmacological effects beyond its primary indication, focusing on its mechanism of action, preclinical and clinical findings in non-erectile smooth muscle, cardiovascular tissues, the lower urinary tract, and the central nervous system. This document aims to provide a comprehensive resource for researchers and drug development professionals investigating the broader therapeutic applications of this compound.
Introduction: The Versatility of PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways.[1][2][3] The inhibition of PDE5 by drugs like this compound leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[1][3] While the corpus cavernosum of the penis has a high concentration of PDE5, this enzyme is also present in numerous other tissues throughout the body, including the smooth muscle of the prostate, bladder, and blood vessels, as well as in the central nervous system.[1][3][4] This widespread distribution of PDE5 provides a strong rationale for exploring the therapeutic effects of this compound in a range of non-erectile tissues.
This compound distinguishes itself from other PDE5 inhibitors with its high selectivity for PDE5, which is approximately 10-fold higher than that of sildenafil.[2] This enhanced selectivity may contribute to a more favorable side-effect profile and targeted therapeutic action.
Core Mechanism of Action in Non-Erectile Tissues
The fundamental mechanism of this compound in non-erectile tissues mirrors its action in erectile tissue. The process begins with the activation of nitric oxide (NO) synthase, leading to the production of NO. NO then stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. This compound's role is to inhibit PDE5, thereby preventing the breakdown of cGMP. The elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation.
Figure 1: General signaling pathway of this compound in smooth muscle cells.
Effects on Lower Urinary Tract Tissues
Clinical evidence strongly supports the efficacy of this compound in treating lower urinary tract symptoms (LUTS) secondary to benign prostatic hyperplasia (BPH).[5][6] The proposed mechanism involves the relaxation of smooth muscle in the prostate and bladder neck, leading to improved urinary flow and a reduction in symptoms.
Quantitative Data from Clinical Trials
| Parameter | This compound Group | Placebo Group | p-value | Reference |
| Change in International Prostate Symptom Score (IPSS) | ||||
| 50 mg daily for 12 weeks | Significant improvement | - | <0.05 | [5] |
| 100 mg on demand for 8 weeks | Significant improvement | - | <0.05 | [7] |
| Change in Peak Urine Flow Rate (Qmax) | ||||
| 50 mg daily for 12 weeks | Significant improvement | - | <0.05 | [5] |
| 100 mg on demand for 8 weeks | No significant improvement | - | >0.05 | [7] |
| Change in Post Void Residual Volume (PVR) | ||||
| 50 mg daily for 12 weeks | No significant improvement | - | >0.05 | [5] |
| 100 mg on demand for 8 weeks | No significant improvement | - | >0.05 | [7] |
Preclinical Evidence in Bladder Tissue
A study on female rats with partial bladder outlet obstruction (BOO) demonstrated that this compound treatment significantly increased contraction intervals compared to the untreated BOO group, suggesting a reduction in detrusor overactivity.[8]
| Group | Contraction Interval (seconds, mean ± SD) |
| Control | 421.6 ± 88.0 |
| Untreated BOO | 92.4 ± 37.6 |
| BOO + this compound (1 mg/kg) | 151.2 ± 69.7 |
| BOO + this compound (4 mg/kg) | 228.4 ± 55.1 |
| Data from a study on female rats with partial bladder outlet obstruction.[8] |
Experimental Protocol: Cystometry in a Rat Model of BOO
The following provides a generalized experimental workflow for assessing bladder function in a rat model of partial bladder outlet obstruction, based on the methodology described in the available literature.[8]
Figure 2: Generalized workflow for cystometric evaluation of bladder function.
Cardiovascular Effects
Given the role of PDE5 in regulating vascular tone, the cardiovascular effects of this compound are of significant interest. Clinical studies have primarily focused on the safety of this compound in patients with hypertension and those taking antihypertensive medications.
Clinical Findings in Hypertensive Patients
Multiple studies have concluded that this compound is safe and well-tolerated in men with both erectile dysfunction and hypertension who are on concomitant antihypertensive medications.[6][9][10] On-demand dosing of this compound in patients taking antihypertensive drugs resulted in significant improvements in erectile function without causing significant changes in blood pressure or heart rate.[5][7]
Potential Applications in Pulmonary Hypertension
While specific studies on this compound for pulmonary hypertension (PH) are limited in the public domain, other PDE5 inhibitors like sildenafil and tadalafil are approved treatments for this condition.[11][12][13][14][15] The mechanism of action involves the relaxation of pulmonary arterial smooth muscle, leading to reduced pulmonary vascular resistance and pressure.[13][14] Given its potent and selective PDE5 inhibition, this compound is a logical candidate for investigation in PH.
Central Nervous System and Neurodegenerative Diseases
Emerging preclinical evidence suggests a potential role for this compound in the treatment of neurodegenerative diseases, particularly Alzheimer's disease.
In Vitro and In Vivo Findings in Alzheimer's Disease Models
In vitro studies using human neuroblastoma SH-SY5Y cells and mouse hippocampus HT-22 cells have shown that this compound can ameliorate Aβ-induced Alzheimer's disease pathology by modulating the cGMP/PKG/CREB signaling pathway, glycogen synthase 3 (GSK-3), and Wnt/β-catenin signaling.[]
In a mouse model of Alzheimer's disease, this compound was found to:
-
Enhance cognitive behavior.[]
-
Decrease the load of Aβ and phosphorylated tau.[]
-
Stimulate Wnt/β-catenin signaling by decreasing the expression of the Wnt antagonist Dickkopf-1.[]
-
Uniquely among PDE5 inhibitors, prevent the homodimerization and nuclear localization of glucocorticoid receptors.[]
A phase 2 clinical trial in Alzheimer's patients did not show significant effects on the primary endpoints; however, post hoc analyses suggested potential cognitive benefits in certain subgroups and a decrease in plasma p-tau181 levels.[17] A phase 3 trial was reported to be ongoing as of April 2024.[17]
Figure 3: Proposed signaling pathways of this compound in Alzheimer's disease models.
Future Directions and Conclusion
The available evidence strongly suggests that this compound's therapeutic utility extends beyond erectile dysfunction. Its effects on the smooth muscle of the lower urinary tract are supported by robust clinical data. The preclinical findings related to its neuroprotective effects in Alzheimer's disease models are particularly promising and warrant further investigation in large-scale clinical trials.
Future research should focus on:
-
Conducting detailed preclinical studies to elucidate the specific effects of this compound on cardiovascular and pulmonary tissues.
-
Initiating clinical trials to evaluate the efficacy and safety of this compound in the treatment of pulmonary hypertension.
-
Further exploring the molecular mechanisms underlying the neuroprotective effects of this compound and confirming these findings in human subjects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of the efficacy and safety of this compound in the management of erectile dysfunction [hero.epa.gov]
- 7. Efficacy and safety of combination therapy with this compound and α1-blocker for benign prostatic hyperplasia-induced lower urinary tract symptoms accompanied by erectile dysfunction: a multicenter, open-label, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a Phosphodiesterase-5 Inhibitor, on Female Rat Bladder in a Partial Bladder Outlet Obstruction Model: Physiological and Immunohistochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of the efficacy and safety of this compound in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. droracle.ai [droracle.ai]
- 12. FDA-approved Treatments for Pulmonary Hypertension | Vera Moulton Wall Center for Pulmonary Vascular Disease | Stanford Medicine [med.stanford.edu]
- 13. researchgate.net [researchgate.net]
- 14. Sildenafil in the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. alzdiscovery.org [alzdiscovery.org]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies with Mirodenafil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Mirodenafil dosage and experimental protocols for in vivo rodent studies. The information is compiled from various preclinical investigations to guide the design and execution of future research.
Introduction
This compound is a second-generation phosphodiesterase type 5 (PDE5) inhibitor.[1] By selectively inhibiting PDE5, this compound enhances the effects of nitric oxide (NO) by preventing the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This mechanism of action leads to smooth muscle relaxation, increased blood flow, and penile erection.[2] Preclinical studies in rodents are crucial for evaluating the pharmacokinetics, efficacy, and safety of this compound before clinical application.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vivo rodent studies involving this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Dosage and Route | Cmax | Tmax | t1/2 | AUC | Oral Bioavailability | Reference |
| 10 mg/kg (oral) | - | - | - | - | 24.1% | [3][4] |
| 20 mg/kg (oral) | - | - | - | - | 30.1% | [3][4] |
| 40 mg/kg (oral) | 2,728 ng/mL | 1.0 hr | 1.5 hr | Significantly higher than sildenafil | 43.4% | [3][5] |
| 50 mg/kg (oral) | - | - | - | Dose-dependent | - | [3][4][6][7] |
| 5, 10, 20, 50 mg/kg (IV) | Dose-dependent | - | - | Dose-dependent | - | [6][7] |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, t1/2: Half-life, AUC: Area under the curve.
Table 2: this compound Dosage in Efficacy Studies in Rodent Models
| Rodent Model | Species/Strain | Dosage | Route of Administration | Key Findings | Reference |
| Erectile Dysfunction (Diabetic) | Rat (Streptozotocin-induced) | Daily administration for 4 weeks | Oral | Activated Akt signaling, suppressed pro-apoptotic stimuli, and maintained erectile function. | [4] |
| Erectile Dysfunction (Spinal Cord Injury) | Rabbit | 0.3, 1, and 3 mg/kg | Oral | Induced penile erections; effects were significantly increased with a nitric oxide donor. | [2] |
| Bladder Outlet Obstruction | Rat (Sprague-Dawley) | 1 and 4 mg/kg | Oral | Investigated effects on bladder physiology. | [8] |
Table 3: this compound Dosage in Neurological Studies in Rodent Models
| Rodent Model | Species/Strain | Dosage | Route of Administration | Key Findings | Reference |
| Stroke (tMCAO and pMCAO) | Rat | 0.5, 1, and 2 mg/kg per day | Subcutaneous | Significantly increased sensorimotor and cognitive recovery; effects were dose-dependent up to 1 mg/kg. | [9] |
| Alzheimer's Disease | Mouse (APP-C105) | 4 mg/kg | Intraperitoneal | Improved cognitive function and reduced Aβ and phosphorylated tau. | [10][11] |
Experimental Protocols
Pharmacokinetic Analysis in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats.
Materials:
-
This compound
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Intravenous injection supplies
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast rats overnight prior to drug administration.
-
Administer this compound orally (e.g., 10, 20, 40, or 50 mg/kg) or intravenously (e.g., 5, 10, 20, or 50 mg/kg).[3][6][7]
-
Collect blood samples from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours) post-administration.[3]
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound and its metabolites in plasma samples using a validated LC-MS/MS method.[5]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software.
Efficacy Study in a Rat Model of Erectile Dysfunction
Objective: To evaluate the pro-erectile effect of this compound in a rat model of erectile dysfunction.
Materials:
-
This compound
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., urethane)
-
Cavernosal nerve stimulation electrodes
-
Intracavernosal pressure (ICP) measurement system
-
Mean arterial pressure (MAP) measurement system
Procedure:
-
Induce erectile dysfunction in rats (e.g., through cavernous nerve injury or induction of diabetes).
-
Administer this compound or vehicle orally to the rats.
-
After a set period (e.g., 1 hour), anesthetize the rats.
-
Expose the cavernous nerve and place stimulation electrodes.
-
Insert a needle connected to a pressure transducer into the corpus cavernosum to measure ICP.
-
Insert a catheter into the carotid artery to measure MAP.
-
Stimulate the cavernous nerve at various frequencies and measure the maximal ICP and total ICP (area under the curve).
-
Calculate the ICP/MAP ratio to assess erectile function.
-
Compare the results between the this compound-treated and vehicle-treated groups.
Neurological Efficacy Study in a Rat Model of Stroke
Objective: To assess the therapeutic effects of this compound in a rat model of stroke.
Materials:
-
This compound
-
Male rats
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
Behavioral testing apparatus (e.g., modified neurological severity score, rotarod, water maze)
-
Histology and immunohistochemistry reagents
Procedure:
-
Induce stroke in rats using the transient or permanent MCAO model.[9]
-
Begin this compound administration (e.g., 0.5, 1, or 2 mg/kg, subcutaneously) at a specific time point after MCAO (e.g., 24 hours).[9]
-
Continue daily administration for a predetermined duration (e.g., 9 or 28 days).[9]
-
Perform behavioral tests at regular intervals to assess sensorimotor and cognitive function.[9]
-
At the end of the treatment period, euthanize the animals and perfuse the brains.
-
Process the brain tissue for histological analysis (e.g., infarct volume measurement) and immunohistochemistry (e.g., markers for apoptosis and neuroinflammation).[9]
-
Compare the outcomes between the this compound-treated and saline-treated control groups.[9]
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action via the NO/cGMP pathway.
General Experimental Workflow for In Vivo Rodent Studies
Caption: A generalized workflow for preclinical rodent studies.
References
- 1. A review of the efficacy and safety of this compound in the management of erectile dysfunction [hero.epa.gov]
- 2. The penile erection efficacy of a new phosphodiesterase type 5 inhibitor, this compound (SK3530), in rabbits with acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the efficacy and safety of this compound in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound and sildenafil in the plasma and corpus cavernous of SD male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent pharmacokinetics and first-pass effects of this compound, a new erectogenic, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Effects of this compound, a Phosphodiesterase-5 Inhibitor, on Female Rat Bladder in a Partial Bladder Outlet Obstruction Model: Physiological and Immunohistochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic effects of this compound, a phosphodiesterase 5 inhibitor, on stroke models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Phosphodiesterase 5 inhibitor this compound ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mirodenafil Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirodenafil dihydrochloride (SK-3530) is a potent and selective second-generation phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Primarily investigated for erectile dysfunction, its mechanism of action, involving the modulation of cyclic guanosine monophosphate (cGMP) levels, has prompted further research into its effects on various cellular signaling pathways.[1][2] These pathways include the cGMP/PKG/CREB signaling cascade, glycogen synthase kinase 3β (GSK-3β) activity, glucocorticoid receptor (GR) signaling, and the Wnt/β-catenin pathway, making it a valuable tool for in vitro studies in various research fields, including neuroscience and cancer biology.[1][4][5][6]
This document provides a detailed protocol for the proper dissolution and application of this compound dihydrochloride in cell culture experiments to ensure reproducibility and accuracy of results.
Data Presentation
Physicochemical and Solubility Data
| Property | Value |
| Synonyms | SK3530 dihydrochloride |
| Molecular Formula | C₂₆H₃₇N₅O₅S · 2HCl |
| Molecular Weight | 604.6 g/mol [7] |
| Appearance | Crystalline solid, white to beige powder[7] |
| Purity | ≥95% to ≥98% (HPLC)[7] |
| Solubility | DMSO: Soluble (reported values range from 2 mg/mL to 100 mg/mL)[7][8][9]Ethanol: ~10-13 mg/mL[7][8]Water: Sparingly soluble (reported as 1 mg/mL and >25 mg/mL, though one source states insoluble)[3][7][8]Dimethylformamide (DMF): ~25 mg/mL[7] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a desiccated environment.[8] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[3][8][10] |
| -20°C | Up to 1 month | [8][11] | |
| Aqueous Solution | 2-8°C | Not recommended for more than one day.[7] | Prepare fresh for each experiment. |
Experimental Protocols
Protocol for Preparation of this compound Dihydrochloride Stock Solution (10 mM in DMSO)
Materials:
-
This compound dihydrochloride powder
-
Anhydrous or sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound dihydrochloride powder to room temperature to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound dihydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.046 mg of the compound.
-
Dissolution: Add the weighed powder to a sterile tube. Using a sterile pipette, add the calculated volume of fresh, anhydrous DMSO. For 6.046 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution gently until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.[9]
-
Sterilization (Optional): While many researchers find that dissolving in 100% DMSO is sufficient to maintain sterility as it is hostile to most microbial growth, a 0.22 µm syringe filter can be used for further sterilization if required.[12] Be aware that some compounds may bind to the filter membrane, potentially altering the final concentration.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[3][8][10][11]
Protocol for Preparation of Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound dihydrochloride stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound dihydrochloride stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is advisable to perform serial dilutions rather than a single large dilution.
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution.
-
Gently mix the intermediate solution by pipetting.
-
-
Final Dilution: Use the intermediate solution to prepare the final working concentrations. For example, to prepare a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.
-
Final DMSO Concentration: Crucially, ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells. This is typically kept below 0.5%, and ideally below 0.1%.[13] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Application to Cells: Add the final working solution to your cell cultures and proceed with your experimental timeline.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound dihydrochloride solutions.
This compound Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. What is this compound dihydrochloride used for? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phosphodiesterase 5 inhibitor this compound ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 5 inhibitor this compound ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound dihydrochloride | PDE | TargetMol [targetmol.com]
- 10. This compound | PDE | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Mirodenafil Administration in a Rat Model of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Mirodenafil, a phosphodiesterase 5 (PDE5) inhibitor, in a rat model of stroke. The protocols are based on findings from preclinical studies demonstrating the neuroprotective and neurorestorative effects of this compound in cerebral ischemia.
Introduction
This compound is a potent and selective phosphodiesterase 5 (PDE5) inhibitor.[1][2] By inhibiting PDE5, this compound increases intracellular levels of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation and neuronal signaling.[1][3] In the context of stroke, PDE5 inhibitors have been shown to promote functional recovery through mechanisms that include enhanced neurogenesis, synaptogenesis, angiogenesis, and reduced apoptosis.[3][4] this compound, with its high specificity and good blood-brain barrier permeability, has been investigated as a potential therapeutic agent for ischemic stroke.[4][5]
Studies utilizing rat models of both transient and permanent middle cerebral artery occlusion (tMCAO and pMCAO) have demonstrated that this compound administration improves sensorimotor and cognitive functions, and protects cortical cells from degeneration and apoptosis.[4][5] Notably, these beneficial effects were observed even when treatment was initiated up to 72 hours post-stroke, suggesting a wider therapeutic window.[4][5]
Key Signaling Pathways
This compound's therapeutic effects in stroke are believed to be mediated through multiple signaling pathways. The primary mechanism involves the potentiation of the nitric oxide (NO)/cGMP pathway. Additionally, evidence suggests the involvement of the WNT signaling pathway and modulation of inflammatory responses.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. The penile erection efficacy of a new phosphodiesterase type 5 inhibitor, this compound (SK3530), in rabbits with acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Therapeutic effects of this compound, a phosphodiesterase 5 inhibitor, on stroke models in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic effects of this compound, a phosphodiesterase 5 inhibitor, on stroke models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Mirodenafil in Plasma
Abstract
This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of mirodenafil in plasma. This compound is a phosphodiesterase type 5 (PDE-5) inhibitor used in the treatment of erectile dysfunction. The method outlined is applicable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and method validation, ensuring accuracy and precision.
Introduction
This compound, chemically known as 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazine-1-sulfonyl]-2-propoxyphenyl}-7-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE-5).[1] Accurate quantification of this compound in biological matrices such as plasma is crucial for assessing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[2][3] This application note presents a validated HPLC method, adaptable for both UV and mass spectrometric detection, for the reliable determination of this compound concentrations in plasma samples.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Methyl tert-butyl ether[4]
-
Water (deionized or HPLC grade)
-
Control human plasma (with anticoagulant, e.g., K2 EDTA)[5]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.[5]
-
Working Standard Solutions: Serially dilute the primary stock solutions with a mixture of methanol and water (50:50, v/v) to prepare working standard solutions at various concentrations.
-
Calibration Standards and Quality Control Samples: Spike blank human plasma with the working standard solutions to obtain calibration standards at concentrations ranging from 2 ng/mL to 500 ng/mL.[4][6] Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.[5]
Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma sample (calibration standard, QC, or unknown sample), add 50 µL of the internal standard working solution.
-
Add 100 µL of 0.25 N NaOH and vortex for 1 minute.[7]
-
Add 3 mL of methyl tert-butyl ether and vortex for 5 minutes.[4]
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject a 10 µL aliquot into the HPLC system.
Chromatographic Conditions
The following chromatographic conditions can be utilized for the analysis:
| Parameter | Condition 1 (LC-MS/MS)[4] | Condition 2 (HPLC-UV)[1] |
| Column | Luna phenyl-hexyl (100 x 2.0 mm) | C18 column (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 5 mM Ammonium formate : Acetonitrile (23:77, v/v) | 0.02 M Ammonium acetate (pH 6) : Acetonitrile (52:48, v/v) |
| Flow Rate | 0.35 mL/min | 1.4 mL/min |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | 40°C | Ambient |
| Detection | MS/MS (ESI positive) | UV at 254 nm |
| MS/MS Transition | m/z 532.3 → 296.1 for this compound | N/A |
Data Presentation
Method Validation Summary
The HPLC method was validated according to regulatory guidelines, and the results are summarized below.
| Validation Parameter | Result |
| Linearity Range | 2 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[4] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Intra-day Accuracy (%RE) | ± 15% |
| Inter-day Accuracy (%RE) | ± 15% |
| Recovery | > 85% |
Pharmacokinetic Parameters
This method can be applied to pharmacokinetic studies. After oral administration of a 100 mg dose of this compound to healthy volunteers, the following pharmacokinetic parameters have been reported:
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 331.13 ± 32.69[2] |
| Tmax (h) | 1.57 ± 0.29[2] |
| AUC0-24h (ng·h/mL) | 883.29 ± 104.09[2] |
| t1/2 (h) | 1.81 ± 0.17[2] |
Visualization
Caption: Experimental workflow for this compound quantification in plasma.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the quantification of this compound in human plasma. The method is sensitive, specific, and accurate, making it suitable for a wide range of clinical and research applications, including pharmacokinetic and bioequivalence studies. The detailed protocol and validation data presented herein can be readily adapted by researchers and drug development professionals.
References
- 1. scielo.br [scielo.br]
- 2. Oral Pharmacokinetics of this compound in Mexican Healthy Volunteers [scirp.org]
- 3. Determination of this compound and sildenafil in the plasma and corpus cavernous of SD male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-sensitive LC-MS/MS method for the simultaneous determination of this compound and its major metabolite, SK-3541, in human plasma: application to microdose clinical trials of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. saudijournals.com [saudijournals.com]
Application Note: Quantification of Mirodenafil in Biological Samples using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mirodenafil, a phosphodiesterase type 5 (PDE5) inhibitor, in biological matrices such as human plasma. This method is applicable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, and provides performance characteristics of the assay.
Introduction
This compound (Mvix®) is a potent and selective second-generation PDE5 inhibitor used for the treatment of erectile dysfunction.[1][2][3][4] Accurate quantification of this compound in biological samples is crucial for assessing its pharmacokinetic profile, ensuring efficacy, and monitoring patient safety. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical applications.[5][6] This document provides a detailed protocol for the determination of this compound in human plasma.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme.[1][2][3] Under normal physiological conditions, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[1][2] cGMP is a second messenger that leads to smooth muscle relaxation in the corpus cavernosum, increased blood flow, and consequently, an erection.[1][2] PDE5 is the enzyme responsible for the degradation of cGMP.[2][3] By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to elevated levels of cGMP and prolonged smooth muscle relaxation, thus enhancing erectile function.[1][2][3] this compound has also been shown to modulate other signaling pathways, including the cGMP/PKG/CREB pathway.[7]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is this compound dihydrochloride used for? [synapse.patsnap.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. scielo.br [scielo.br]
- 6. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 5 inhibitor this compound ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]
Mirodenafil Treatment Regimen for Chronic Dosing Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting chronic dosing studies with Mirodenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The information is intended to guide the design and execution of preclinical research aimed at evaluating the long-term efficacy and safety of this compound for conditions such as erectile dysfunction (ED).
Introduction to this compound
This compound is a second-generation PDE5 inhibitor.[1][2] By selectively inhibiting PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[3] This leads to smooth muscle relaxation, increased blood flow, and consequently, penile erection upon sexual stimulation.[3] Preclinical studies have indicated that this compound has a higher selectivity for PDE5 compared to sildenafil.[1][4] Recent research also suggests that chronic administration of PDE5 inhibitors may offer therapeutic benefits beyond on-demand use, including improvements in endothelial function.[4]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound involves the inhibition of PDE5, which is a key enzyme in the nitric oxide (NO)/cGMP signaling pathway. Sexual stimulation triggers the release of NO from nerve endings and endothelial cells in the penis. NO activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cGMP.[5][6] Elevated cGMP levels activate protein kinase G (PKG), leading to a decrease in intracellular calcium levels and subsequent relaxation of the corpus cavernosum smooth muscle, resulting in an erection.[5][6][7][8] this compound enhances this process by preventing the breakdown of cGMP by PDE5.[3]
Beyond this primary pathway, this compound has been shown to modulate other signaling cascades, including the cGMP/PKG/CREB pathway, which is involved in neuronal survival and synaptic plasticity.[1][2][9]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Putative role of carbon monoxide signaling pathway in penile erectile function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Mechanisms of hypertension inducing erectile dysfunction via the cGMP/PKG signaling pathway: An investigation using transcriptomics and network pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erectile dysfunction in cyclic GMP-dependent kinase I-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase 5 inhibitor this compound ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Mirodenafil Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mirodenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] It is a pyrrolopyrimidinone compound used in research for erectile dysfunction, Alzheimer's disease, and systemic sclerosis.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound and its dihydrochloride salt is presented in the table below. Understanding these properties is essential for accurate stock solution preparation.
| Property | This compound | This compound Dihydrochloride | Reference |
| Molecular Formula | C₂₆H₃₇N₅O₅S | C₂₆H₃₇N₅O₅S · 2HCl | [4][5] |
| Molecular Weight | 531.67 g/mol | 604.59 g/mol | [1][4][6] |
| Appearance | White to off-white solid | Crystalline solid | [1][5] |
| Solubility in DMSO | 125 mg/mL (235.11 mM) | 100 mg/mL (165.4 mM) | [1][2][6] |
| Solubility in Ethanol | --- | ~10-13 mg/mL | [5][6] |
| Aqueous Solubility | Sparingly soluble | Sparingly soluble | [5] |
Note: The solubility of this compound can be affected by factors such as temperature and the presence of moisture in the solvent. It is recommended to use fresh, anhydrous solvents for best results.[6] For aqueous solutions, it is advised to first dissolve this compound in DMSO and then dilute with the aqueous buffer.[5]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (free base) in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (powder, MW: 531.67 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for this compound. Handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5]
-
Weighing this compound: Accurately weigh out 5.32 mg of this compound powder using a calibrated analytical balance and place it into a sterile amber microcentrifuge tube.
-
Calculation:
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Molecular Weight (MW) = 531.67 g/mol
-
Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 531.67 g/mol = 0.0053167 g = 5.32 mg
-
-
-
Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution.[2][7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months to over a year).[1][6][7] The powdered form of this compound should be stored at -20°C and is stable for at least 3 years.[1][6]
Working Solution Preparation
For in vitro assays, the high-concentration DMSO stock solution needs to be diluted to the final desired concentration in the cell culture medium or assay buffer.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity or off-target effects.
-
Serial Dilutions: Perform serial dilutions to achieve the final low concentration of this compound. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Aqueous Solubility: this compound has low solubility in aqueous solutions.[5] When diluting the DMSO stock in aqueous buffers, ensure that the compound does not precipitate. If precipitation occurs, the final concentration of the working solution may be lower than intended.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway
This compound, as a PDE5 inhibitor, functions by preventing the degradation of cyclic guanosine monophosphate (cGMP). This leads to the activation of protein kinase G (PKG) and subsequent downstream signaling events.
Caption: Signaling pathway of this compound via PDE5 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | C26H37N5O5S | CID 135497803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | PDE | TargetMol [targetmol.com]
Application Notes and Protocols for the Use of Mirodenafil in Combination Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the research applications of mirodenafil in combination with other compounds. The information is compiled from preclinical and clinical studies, focusing on experimental protocols, quantitative outcomes, and the underlying signaling pathways.
I. Combination Therapy in Benign Prostatic Hyperplasia with Lower Urinary Tract Symptoms (BPH/LUTS)
This compound has been investigated as an adjunct therapy to α1-blockers for the treatment of BPH/LUTS in patients who also experience erectile dysfunction (ED).
Clinical Efficacy of this compound with α1-Blockers
The following table summarizes the key quantitative data from a clinical study evaluating the efficacy and safety of this compound in combination with an α1-blocker.
| Parameter | Baseline (Mean) | 4 Weeks (Mean) | 8 Weeks (Mean) | p-value |
| International Prostate Symptom Score (IPSS) | 18.70 | 14.30 | 13.72 | <0.001[1] |
| International Index of Erectile Function-5 (IIEF-5) | 10.94 | - | 16.16 | <0.001[1] |
| Peak Urine Flow Rate (Qmax, ml/s) | 14.51 | - | 16.80 | 0.026[1] |
| Post-Voiding Residual Urine Volume (PVR, ml) | No significant change reported | |||
| Systolic Blood Pressure (mmHg) | 124.8 | - | 122.0 | 0.638[1] |
| Diastolic Blood Pressure (mmHg) | 78.6 | - | 79.6 | 0.638[1] |
| Heart Rate (beats/min) | 78.8 | - | 80.2 | 0.452[1] |
Adverse Events: The most commonly reported treatment-emergent adverse events were hot flashes (10.9%) and headache (8.1%)[1].
Protocol: Clinical Trial of this compound and an α1-Blocker for BPH/LUTS
This protocol is based on a multicenter, open-label, prospective study[1][2].
1. Patient Population:
-
Inclusion criteria: Male patients with BPH/LUTS who have been on a stable dose of an α1-blocker for at least 3 months[2].
-
Age: Typically middle-aged and older men.
2. Treatment Regimen:
-
Patients continue their stable α1-blocker therapy.
-
This compound is administered at a dose of 50 mg once daily[1] or 100 mg on demand[2].
3. Assessments:
-
Baseline:
-
Record patient demographics and medical history.
-
Measure blood pressure and heart rate.
-
Administer the International Prostate Symptom Score (IPSS) and International Index of Erectile Function-5 (IIEF-5) questionnaires[2][3][4][5][6][7].
-
Perform uroflowmetry to measure peak urine flow rate (Qmax) and post-voiding residual urine volume (PVR)[2].
-
-
Follow-up (4 and 8 weeks):
4. Outcome Measures:
-
Primary: Changes in IPSS and IIEF-5 scores from baseline[1].
-
Secondary: Changes in Qmax, PVR, blood pressure, and heart rate. Incidence of treatment-emergent adverse events[1].
Experimental Workflow: Clinical Trial for BPH/LUTS
Caption: Workflow of a clinical trial investigating this compound and α1-blocker combination therapy.
II. Combination Therapy in Premature Ejaculation (PE)
This compound has been studied in combination with dapoxetine for the treatment of lifelong premature ejaculation in patients without erectile dysfunction.
Clinical Efficacy of this compound with Dapoxetine
The following table summarizes the key quantitative data from a randomized, double-blind, placebo-controlled, multicenter study.
| Parameter | Dapoxetine 30mg + Placebo (Group A) | Dapoxetine 30mg + this compound 50mg (Group B) | p-value |
| Increase in Geometric Mean Intravaginal Ejaculatory Latency Time (IELT, minutes) | 3.6 | 6.1 | 0.026[8] |
| Increase in Geometric Mean Overall Sexual Act Time (OSAT, minutes) | 5.5 | 9.9 | 0.012[8] |
| Increase in Median Premature Ejaculation Profile (PEP) Index Score | 1.0 | 1.3 | 0.046[8] |
Adverse Events: There was no significant difference in treatment-emergent adverse events between the two groups[8].
Protocol: Clinical Trial of this compound and Dapoxetine for PE
This protocol is based on a prospective, randomized, double-blind, placebo-controlled, multicenter trial[8].
1. Patient Population:
-
Inclusion criteria: Male patients with lifelong premature ejaculation without erectile dysfunction, diagnosed using the Diagnostic and Statistical Manual of Mental Disorders, fourth edition, text revision[8].
2. Treatment Regimen:
-
Group A: Dapoxetine 30 mg plus a placebo, taken on-demand before sexual activity[8].
-
Group B: Dapoxetine 30 mg plus this compound 50 mg, taken on-demand before sexual activity[8].
-
The study duration is 12 weeks[8].
3. Assessments:
-
Baseline:
-
During the 12-week treatment period:
4. Outcome Measures:
-
Primary: Change in IELT from baseline[8].
-
Secondary: Changes in OSAT and PEP index score from baseline. Incidence of TEAEs[8].
Experimental Workflow: Clinical Trial for Premature Ejaculation
Caption: Workflow for a clinical trial of this compound and Dapoxetine for premature ejaculation.
III. Preclinical Research in Alzheimer's Disease Models
This compound has been investigated for its neuroprotective effects in in vitro and in vivo models of Alzheimer's disease (AD).
In Vitro Efficacy of this compound in an AD Cell Model
The following table summarizes key quantitative data from an in vitro study using SH-SY5Y neuroblastoma cells treated with amyloid-β42 (Aβ42) oligomers.
| Parameter | Aβ42 Treatment | Aβ42 + this compound Treatment | Finding |
| Apoptosis | Increased | Markedly reduced | This compound reduces Aβ42-induced apoptosis[9]. |
| Cleaved Caspase-3 Levels | Increased | Markedly reduced | This compound inhibits a key apoptotic marker[9]. |
| Cleaved PARP Levels | Increased | Markedly reduced | This compound inhibits DNA repair enzyme cleavage associated with apoptosis[9]. |
Protocol: In Vitro Neuroprotection Study in SH-SY5Y Cells
This protocol is based on an experimental study investigating the effects of this compound on Aβ42-induced neurotoxicity[9].
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y human neuroblastoma cells in DMEM/F-12 medium with 10% FBS.
-
To differentiate, replace the culture medium with differentiation media (DMEM/F-12, 1% FBS, 10 µM retinoic acid) after 3 and 6 days of culture[9].
2. Aβ42 Oligomer Preparation and Treatment:
-
Prepare oligomeric human Aβ42 by diluting it in DMEM/F-12 medium to a final concentration of 1 µM (or 10 µM for apoptosis experiments) and incubating at 37°C for 3 hours[9].
-
Treat differentiated SH-SY5Y cells with the prepared Aβ42 oligomers for 72 hours[9].
3. This compound Treatment:
-
After the 72-hour Aβ42 treatment, add this compound to the cell culture for an additional 24 hours[9]. The effective concentration of this compound may need to be determined through dose-response experiments.
4. Assessment of Neuroprotection:
-
Apoptosis and Cytotoxicity:
Signaling Pathways Implicated in this compound's Neuroprotective Effects
This compound is thought to exert its neuroprotective effects through multiple signaling pathways[10][11].
Caption: Signaling pathways modulated by this compound in Alzheimer's disease models.
In Vivo Efficacy of this compound in an AD Mouse Model
The following table summarizes key quantitative data from an in vivo study using APP-C105 transgenic mice.
| Parameter | Vehicle-treated APP-C105 mice | This compound-treated APP-C105 mice | Finding |
| Aβ42 levels in hippocampus | High | Reduced by 45% | This compound significantly reduces Aβ42 burden[9]. |
| Cognitive Performance (Morris Water Maze) | Impaired | Significantly improved | This compound reverses memory dysfunction[9][12]. |
Protocol: In Vivo Neuroprotection Study in APP-C105 Mice
This protocol is based on an experimental study investigating the effects of this compound in a transgenic mouse model of AD[9].
1. Animal Model:
-
Use 13-month-old male APP-C105 transgenic mice, which exhibit aspects of AD pathology[9].
-
Include age-matched male wild-type mice as a control group[9].
2. Treatment Regimen:
-
Administer this compound at a dose of 4 mg/kg in PBS via intraperitoneal (i.p.) injection daily for 4 weeks[9].
-
Administer PBS vehicle solution to the control groups (wild-type and transgenic)[9].
3. Behavioral Testing:
-
After the 4-week treatment period, conduct behavioral tests to assess cognitive function.
-
Morris Water Maze:
-
Train the mice for 5 consecutive days to find a hidden platform in a pool of water.
-
Measure the latency to reach the platform[9].
-
-
Passive Avoidance Test:
-
Assess learning and memory based on the latency to enter a dark chamber associated with a mild foot shock[9].
-
4. Histological and Biochemical Analysis:
-
At the end of the study, sacrifice the animals and collect brain tissue (hippocampus).
-
Western Blotting:
-
Analyze hippocampal tissue homogenates to measure the levels of Aβ42 and phosphorylated tau[9].
-
Experimental Workflow: In Vivo Alzheimer's Disease Study
Caption: Workflow for an in vivo study of this compound in an Alzheimer's disease mouse model.
References
- 1. Efficacy and safety of the simultaneous administration of this compound and an α-blocker in men with BPH-LUTS: a multicenter open-label prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of combination therapy with this compound and α1-blocker for benign prostatic hyperplasia-induced lower urinary tract symptoms accompanied by erectile dysfunction: a multicenter, open-label, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jurolsurgery.org [jurolsurgery.org]
- 4. International Prostate Symptom Score (IPSS) [reference.medscape.com]
- 5. uclahealth.org [uclahealth.org]
- 6. baus.org.uk [baus.org.uk]
- 7. Relationship between each IPSS item score and erectile dysfunction in the Korean Internet Sexuality Survey (KISS): do men with weak streams have low sexual function? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison between on-demand dosing of dapoxetine alone and dapoxetine plus this compound in patients with lifelong premature ejaculation: prospective, randomized, double-blind, placebo-controlled, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase 5 inhibitor this compound ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphodiesterase 5 inhibitor this compound ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols for Testing Mirodenafil in Animal Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for evaluating the therapeutic potential of Mirodenafil, a phosphodiesterase type 5 (PDE5) inhibitor, in preclinical animal models of neurodegenerative diseases, including Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis.
Introduction
This compound is a second-generation, selective PDE5 inhibitor that has demonstrated neuroprotective effects in various preclinical studies.[1] Its mechanism of action primarily involves the enhancement of the cyclic guanosine monophosphate (cGMP) signaling pathway.[2] Inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This cascade has been shown to modulate several downstream pathways implicated in neurodegeneration, including promoting neuronal survival, reducing neuroinflammation, and decreasing pathological protein aggregates.[3][4] Specifically, this compound has been shown to activate the cGMP/PKG/CREB signaling pathway, which upregulates neurotrophic factors and prevents apoptotic cell death.[5] It also influences Wnt/β-catenin signaling and reduces levels of amyloid-β (Aβ) and phosphorylated tau, key pathological hallmarks of Alzheimer's disease.[5][6] Furthermore, PDE5 inhibitors are being explored for their therapeutic potential in Parkinson's disease and ALS due to their anti-inflammatory and neuroprotective properties.[3][7]
Key Signaling Pathways
The neuroprotective effects of this compound are mediated through a network of interconnected signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Experimental Design: Alzheimer's Disease Models
Animal Models
-
APP-C105 Transgenic Mice: This model overexpresses the C-terminal 105 amino acids of amyloid precursor protein (APP) and exhibits Aβ deposition and cognitive deficits.[5][8]
-
ApoE4 Knock-in (KI) Mice: These mice express the human APOE4 allele, a major genetic risk factor for Alzheimer's disease, and show age-dependent cognitive decline and increased Aβ accumulation.
Experimental Workflow
Protocols
1. This compound Administration:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., PBS).
-
Dosage: A previously effective dose is 4 mg/kg administered intraperitoneally (i.p.) daily.[5][8]
-
Duration: A 4-week treatment period has shown significant effects.[5]
2. Behavioral Testing:
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Acquisition Phase: Train mice to find a hidden platform in a pool of water over several days. Record escape latency and path length.
-
Probe Trial: Remove the platform and measure the time spent in the target quadrant.
-
-
Passive Avoidance Test: To evaluate fear-motivated memory.
-
Training: Place the mouse in a lighted compartment connected to a dark compartment. When the mouse enters the dark compartment, deliver a mild foot shock.
-
Testing: 24 hours later, place the mouse back in the lighted compartment and measure the latency to enter the dark compartment.
-
3. Biochemical and Histological Analysis:
-
Tissue Preparation: Perfuse animals with saline followed by 4% paraformaldehyde. Collect brains for histology and snap-freeze brain regions (hippocampus, cortex) for biochemical assays.
-
ELISA: Quantify levels of Aβ40, Aβ42, and cGMP in brain homogenates.
-
Western Blot: Analyze levels of phosphorylated Tau (p-Tau), total Tau, and key signaling proteins (e.g., CREB, GSK-3β).
-
Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., with 4G8 or 6E10 antibodies) and p-Tau tangles (e.g., with AT8 antibody).
Data Presentation
| Parameter | Vehicle Control | This compound (4 mg/kg) | p-value |
| Morris Water Maze (Probe Trial) | |||
| Time in Target Quadrant (s) | Mean ± SEM | Mean ± SEM | |
| Passive Avoidance | |||
| Latency to Enter Dark (s) | Mean ± SEM | Mean ± SEM | |
| Biochemistry (Hippocampus) | |||
| Aβ42 Levels (pg/mg protein) | Mean ± SEM | Mean ± SEM | |
| p-Tau/Total Tau Ratio | Mean ± SEM | Mean ± SEM | |
| cGMP Levels (pmol/mg protein) | Mean ± SEM | Mean ± SEM |
Experimental Design: Parkinson's Disease Models
Animal Model
-
6-Hydroxydopamine (6-OHDA) Rat Model: This is a widely used neurotoxin-based model that causes a selective lesion of dopaminergic neurons in the nigrostriatal pathway, mimicking the primary pathology of Parkinson's disease.[9]
Experimental Workflow
Protocols
1. 6-OHDA Lesion Surgery:
-
Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).
-
Stereotaxic Injection: Unilaterally inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle.[3]
-
Post-operative Care: Provide appropriate post-operative care, including analgesics.
2. This compound Administration:
-
Dosage: Based on studies with other PDE5 inhibitors, doses of 2 mg/kg and 6 mg/kg can be tested.[3]
-
Route and Frequency: Daily administration via oral gavage or i.p. injection.
3. Behavioral Testing:
-
Apomorphine-Induced Rotations: Administer apomorphine (a dopamine agonist) and count the number of contralateral rotations over a set period (e.g., 60 minutes). A reduction in rotations suggests a therapeutic effect.
-
Cylinder Test: Place the rat in a transparent cylinder and record the number of times it uses its impaired (contralateral) and unimpaired (ipsilateral) forelimbs for wall exploration. An increase in the use of the contralateral limb indicates motor improvement.
-
Rotarod Test: Assess motor coordination and balance by measuring the time the rat can stay on a rotating rod.
4. Histological Analysis:
-
Tissue Preparation: Perfuse animals and prepare brain sections as described for the AD models.
-
Tyrosine Hydroxylase (TH) Immunohistochemistry: Stain sections for TH, a marker for dopaminergic neurons. Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNc) and the density of TH-positive fibers in the striatum.
Data Presentation
| Parameter | Vehicle Control | This compound (2 mg/kg) | This compound (6 mg/kg) | p-value |
| Apomorphine-Induced Rotations | ||||
| Contralateral Rotations/hour | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Cylinder Test | ||||
| Contralateral Forelimb Use (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Histology (SNc) | ||||
| TH-Positive Neuron Count | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Experimental Design: Amyotrophic Lateral Sclerosis (ALS) Models
Animal Model
-
SOD1-G93A Transgenic Mice: These mice express a mutant human SOD1 gene and develop progressive motor neuron degeneration, muscle atrophy, and paralysis, closely mimicking the pathology of familial ALS.[10]
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Chronic Treatment with the Inhibitor of Phosphodiesterase 5 (PDE5), Sildenafil, in Combination with L-DOPA on Asymmetric Behavior and Monoamine Catabolism in the Striatum and Substantia Nigra of Unilaterally 6-OHDA-Lesioned Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimised and Rapid Pre-clinical Screening in the SOD1G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS) | PLOS One [journals.plos.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mmpc.org [mmpc.org]
- 9. conductscience.com [conductscience.com]
- 10. Characterization of early pathogenesis in the SOD1G93A mouse model of ALS: part I, background and methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mirodenafil solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding solubility issues encountered with mirodenafil in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents. It is crucial to prepare a stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium.[1][2]
Data Presentation: this compound Solubility in Various Solvents
| Solvent | Form | Concentration (mg/mL) | Notes |
| Water | Dihydrochloride | ~1 - 3.0[3][4] | May require warming and sonication. |
| Water | Free Base | Predicted: 0.181 | - |
| DMSO | Dihydrochloride | 25 - 100[3][5] | Fresh, anhydrous DMSO is recommended as it is hygroscopic.[3] |
| DMSO | Free Base | 75 - 125[4] | Ultrasonic assistance may be needed.[6] |
| Ethanol | Dihydrochloride | ~10 - 13[3][5] | - |
| DMF | Dihydrochloride | ~25[2][5] | - |
| 1:9 DMSO:PBS (pH 7.2) | Dihydrochloride | ~0.1[1][2][4] | Prepared by diluting a DMSO stock solution. |
Q2: My this compound is precipitating when I add it to my aqueous buffer. What should I do?
A2: Precipitation upon addition to an aqueous medium is a common issue due to this compound's low aqueous solubility. The standard procedure is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[1][2] Then, this stock solution can be serially diluted into your aqueous buffer. For cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% to avoid cellular toxicity.[7] If precipitation still occurs, consider the troubleshooting steps outlined in the guide below.
Q3: What is the mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[][9] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular levels of cGMP, which in turn activates protein kinase G (PKG). This signaling cascade has various physiological effects, including smooth muscle relaxation.[]
Mandatory Visualization: this compound's Mechanism of Action (PDE5 Inhibition Pathway)
Caption: PDE5 Inhibition Pathway of this compound.
Troubleshooting Guides
Issue 1: Precipitation from DMSO Stock Solution upon Dilution in Aqueous Buffer
This is the most frequently encountered issue. The dramatic change in solvent polarity when a concentrated DMSO stock is added to an aqueous buffer can cause the compound to crash out of solution.
Mandatory Visualization: Troubleshooting Workflow for Precipitation
Caption: Workflow for addressing this compound precipitation.
Troubleshooting Steps:
-
Optimize DMSO Concentration: While aiming for a low final DMSO concentration is ideal, sometimes a slight increase (e.g., to 0.5% or 1%, cell line permitting) can maintain solubility.
-
Employ Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform a stepwise dilution. For example, add the stock to a smaller volume of buffer first, mix well, and then bring it to the final volume.[7]
-
Use Gentle Heating and Sonication: After dilution, gently warming the solution (e.g., to 37°C) and brief sonication can help redissolve fine precipitates.[4][10] Be cautious with temperature to avoid degradation.
-
Incorporate Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[13] You may need to prepare your aqueous buffer with a specific concentration of HP-β-CD before adding the this compound stock.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate poorly soluble drugs, enhancing their solubility.[14][15] These should be used at concentrations above their critical micelle concentration (CMC) and checked for compatibility with your experimental system.
-
Issue 2: Inconsistent Results in Bioassays Due to Solubility
Inconsistent this compound solubility can lead to variable effective concentrations in your experiments, resulting in poor data reproducibility.
Preventative Measures:
-
Freshly Prepare Solutions: this compound solutions in aqueous buffers, especially those containing DMSO, are not recommended for long-term storage. It is best to prepare them fresh for each experiment.[1][2]
-
Visually Inspect for Precipitation: Before adding the solution to your assay, always visually inspect it for any signs of precipitation (e.g., cloudiness, particles).
-
Filter Sterilization: If sterile conditions are required, use a low-protein-binding syringe filter (e.g., PVDF) after the drug is fully dissolved. Be aware that this step could potentially remove undissolved drug, so ensure complete dissolution beforehand.
-
Consistent Preparation Protocol: Use the exact same protocol for preparing your this compound solutions for every experiment to ensure consistency.
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution in Aqueous Buffer
This protocol describes the standard method for preparing a working solution of this compound for in vitro experiments by diluting a DMSO stock.
Materials:
-
This compound (or its salt form)
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Vortex and/or sonicate until the this compound is completely dissolved. This is your stock solution.
-
-
Dilution into Aqueous Buffer:
-
Warm your aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Perform a serial or stepwise dilution of the DMSO stock solution into the pre-warmed buffer to reach your final desired concentration.
-
Ensure the final concentration of DMSO is as low as possible and compatible with your experimental system (typically <0.5%).
-
-
Final Check:
-
Vortex the final working solution gently.
-
Visually inspect for any signs of precipitation. If a slight precipitate is observed, gentle warming and brief sonication may be applied.
-
Use the solution immediately after preparation.
-
Mandatory Visualization: this compound Solution Preparation Workflow
Caption: Workflow for preparing this compound working solutions.
Protocol 2: Determination of this compound's Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the shake-flask method, a gold standard for determining the thermodynamic solubility of a compound.[16][17][18][19]
Materials:
-
This compound powder
-
Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
-
0.22 µm syringe filters (low protein binding)
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound powder to a series of vials, each containing a known volume of a specific aqueous buffer. "Excess" means adding enough solid so that some remains undissolved at equilibrium.
-
-
Equilibration:
-
Tightly cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, let the vials stand to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the samples at high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis method.[20][21][22]
-
-
Data Reporting:
-
The determined concentration is the solubility of this compound at that specific pH and temperature. Report the results in mg/mL or µg/mL.
-
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Phosphodiesterase 5 inhibitor this compound ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 9. A review of the efficacy and safety of this compound in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 15. researchgate.net [researchgate.net]
- 16. enamine.net [enamine.net]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. bioassaysys.com [bioassaysys.com]
- 20. scielo.br [scielo.br]
- 21. improvedpharma.com [improvedpharma.com]
- 22. wjpsonline.com [wjpsonline.com]
Technical Support Center: Optimizing Mirodenafil for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Mirodenafil in cell-based assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective second-generation phosphodiesterase type 5 (PDE5) inhibitor.[1][2] In normal physiological conditions, nitric oxide (NO) activates guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP).[2][3] cGMP acts as a second messenger in various signaling pathways. PDE5 is the enzyme responsible for the degradation of cGMP.[2][4] By inhibiting PDE5, this compound prevents cGMP breakdown, leading to elevated intracellular cGMP levels and enhanced activation of downstream signaling pathways, such as the cGMP/PKG/CREB pathway.[2][5][6]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
Based on published studies, a broad range of 1 µM to 40 µM has been used effectively. A dose-dependent response is often observed. For initial experiments, a starting range of 5 µM to 20 µM is recommended. For instance, a concentration of 20 μM this compound was shown to significantly increase cGMP levels in cell culture.[5] In other studies, concentrations up to 40 µM were used to demonstrate neuroprotective effects, while 5 µM was sufficient for transcription factor activation profiling.[5][7] The optimal concentration will be highly dependent on the cell type and the specific biological question.
Q3: How can I determine the optimal this compound concentration for my specific cell line and assay?
The ideal concentration should be determined empirically for each cell line and experimental endpoint. A standard dose-response experiment is the best approach.
Recommended Workflow:
-
Determine Cytotoxicity Threshold: First, assess the concentration at which this compound becomes toxic to your cells using a cell viability assay (see Protocol 1). This will define the maximum concentration for your functional assays.
-
Perform Dose-Response Curve: Test a range of non-toxic concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 20 µM, 40 µM) in your functional assay.[7]
-
Measure a Downstream Marker: Measure a key downstream marker of this compound activity, such as intracellular cGMP levels (see Protocol 2), to confirm target engagement and determine the EC50 (half-maximal effective concentration).
-
Select Optimal Concentration: Choose the lowest concentration that gives a robust and statistically significant effect for your subsequent experiments.
Q4: How should I dissolve and store this compound? What is the maximum recommended solvent concentration in my cell culture?
This compound is readily soluble in Dimethyl Sulfoxide (DMSO).[7][8]
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Solubility Limits: this compound's solubility in DMSO is high, with sources indicating capabilities of 100 mg/mL to 125 mg/mL.[7][8]
-
Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5% , and ideally at or below 0.1%, as higher concentrations can be toxic to cells.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: I am not observing the expected biological effect. What are some common troubleshooting steps?
If this compound is not producing the expected outcome, consider the following points, which are also summarized in the troubleshooting guide below.
-
Cellular Context: The effects of PDE5 inhibitors are critically dependent on the baseline activity of the NO/sGC/cGMP pathway.[6] If your cells have low endogenous NO production or low guanylate cyclase activity, the effect of inhibiting cGMP degradation by this compound may be minimal.
-
Compound Precipitation: this compound, like many small molecules, may precipitate out of aqueous cell culture media, especially at higher concentrations. Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, consider lowering the concentration or adjusting the solvent preparation method.[9]
-
Cell Health and Passage Number: Ensure your cells are healthy, within a low passage number range, and free from contamination (e.g., mycoplasma).[10][11] High passage numbers can lead to phenotypic drift and altered drug responses.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect subtle changes. Ensure your assay is properly validated with appropriate positive and negative controls.
Quantitative Data Summary
Table 1: this compound Potency and Selectivity
| Target | IC₅₀ | Comparison | Reference(s) |
| PDE5 | 0.34 nM | ~10-fold more potent than Sildenafil (IC₅₀ of 3.5 nM) | [1] |
| PDE1 | >16,000 nM | >48,000-fold selectivity for PDE5 over PDE1 | [4] |
| PDE6 | ~10.2 nM | ~30-fold selectivity for PDE5 over PDE6 | [1] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference(s) |
| SH-SY5Y & HT-22 | cGMP Measurement | 20 µM | ~200% increase in cGMP levels | [5] |
| SH-SY5Y | Apoptosis Assay | Dose-dependent | Reduced Aβ-induced apoptosis | [5] |
| HT-22 | TF Activation Array | 5 µM | Monitored activation of 96 transcription factors | [5] |
| Generic Neuronal Cells | Neuronal Survival | 0 - 40 µM | Protected mitochondrial membrane potential | [7] |
| Fibroblasts | Gene Expression | 0 - 100 µM | Inhibited TGF-β-induced profibrotic gene expression | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine this compound Cytotoxicity
This protocol uses a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration at which this compound is toxic to cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well, clear, flat-bottom plates (tissue-culture treated)
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include "cells + medium only" (negative control) and "cells + vehicle" (DMSO control) wells.
-
Incubation: Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the appropriate wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on a plate shaker for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Protocol 2: Measurement of Intracellular cGMP Levels
This protocol provides a general workflow for measuring changes in cGMP, a direct downstream target of this compound's PDE5 inhibition.
Materials:
-
Cells of interest
-
6-well or 12-well plates
-
This compound stock solution (in DMSO)
-
Phosphodiesterase inhibitors (e.g., IBMX, optional, to prevent cGMP degradation during lysis)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercial cGMP enzyme immunoassay (EIA) or ELISA kit
-
Plate reader compatible with the chosen kit
Methodology:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and grow to ~80-90% confluency. Treat the cells with the desired concentrations of this compound (and vehicle control) for a predetermined time (e.g., 30 minutes to 6 hours).
-
Cell Lysis: Aspirate the culture medium. Immediately add ice-cold lysis buffer (e.g., 0.1 M HCl) to each well to lyse the cells and inhibit enzymatic activity.
-
Lysate Collection: Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant for normalization purposes (e.g., using a BCA assay).
-
cGMP Measurement: Follow the manufacturer's instructions for the chosen commercial cGMP EIA/ELISA kit to measure the cGMP concentration in the cell lysates. This typically involves incubating the lysate with a cGMP-specific antibody and a labeled cGMP conjugate in a competitive binding format.
-
Analysis: Calculate the cGMP concentration (e.g., in pmol/mL) from the standard curve provided in the kit. Normalize the cGMP concentration to the total protein concentration of each sample (e.g., pmol/mg protein).
Visualizations
Caption: this compound inhibits PDE5, increasing cGMP levels and promoting downstream signaling.
Caption: Workflow for determining the optimal concentration of this compound in cell assays.
Caption: A decision tree for troubleshooting common issues in this compound cell-based assays.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. A review of the efficacy and safety of this compound in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 5 inhibitor this compound ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. m.youtube.com [m.youtube.com]
Mirodenafil Stability and Degradation: A Technical Support Center for Researchers
For researchers, scientists, and drug development professionals, ensuring the stability of a compound throughout the experimental process is paramount. This technical support center provides a comprehensive guide to understanding the stability and degradation of Mirodenafil under various experimental conditions. It includes frequently asked questions, detailed troubleshooting guides, and established experimental protocols to support the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound under standard laboratory conditions?
This compound is generally stable under standard laboratory conditions. However, its stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. One study has indicated that this compound is stable in various buffer solutions with a pH ranging from 1 to 13 and in rat gastric juices for up to 24 hours.
Q2: What are the primary degradation pathways of this compound?
The primary degradation pathways of this compound are hydrolysis and oxidation. The molecule is susceptible to degradation under acidic, basic, and oxidative stress conditions. Photodegradation can also occur upon exposure to UV light.
Q3: What are the major degradation products of this compound?
The major metabolite of this compound is SK-3541, which is formed through N-dealkylation. Under forced degradation conditions, various other degradation products can be formed, the structures of which can be elucidated using techniques like LC-MS/MS.
Q4: Which analytical methods are recommended for studying this compound stability?
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust and commonly used technique for quantifying this compound and separating it from its degradation products. For the identification of degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental analysis of this compound stability.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) in HPLC chromatogram | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload.- Co-elution with an impurity. | - Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Use a guard column and flush the analytical column regularly.- Reduce the sample concentration or injection volume.- Optimize the gradient or mobile phase composition for better separation. |
| Inconsistent retention times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column aging. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Equilibrate the column thoroughly before each run. Consider replacing the column if performance continues to degrade. |
| Appearance of unexpected peaks in the chromatogram | - Sample contamination.- Degradation of the sample in the autosampler.- Carryover from a previous injection. | - Prepare fresh samples and use high-purity solvents.- Keep the autosampler tray cool.- Implement a robust needle wash protocol between injections. |
| Low recovery of this compound | - Incomplete sample extraction.- Adsorption of the analyte to container surfaces.- Significant degradation has occurred. | - Optimize the extraction procedure.- Use silanized glassware or polypropylene vials.- Analyze samples promptly after preparation and store them under appropriate conditions. |
| Baseline noise or drift | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp aging. | - Filter all mobile phases and clean the detector cell.- Degas the mobile phase thoroughly.- Replace the detector lamp if its intensity is low. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 30 minutes.
-
Neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 1 hour.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid drug powder in a hot air oven at 105°C for 24 hours.
-
After cooling, dissolve an appropriate amount in the mobile phase to achieve a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid drug powder to UV light (254 nm) in a photostability chamber for 24 hours.
-
Dissolve an appropriate amount in the mobile phase to achieve a final concentration of 100 µg/mL.
-
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a starting point for the development of an HPLC method to separate this compound from its degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 20 mM Ammonium Acetate buffer (pH 6.0) in a gradient or isocratic mode. A common starting point is a 48:52 (v/v) ratio of acetonitrile to buffer.[1] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound stability studies.
References
Troubleshooting Mirodenafil variability in animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in animal studies involving Mirodenafil. Our goal is to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a second-generation, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its mechanism of action involves the inhibition of the PDE5 enzyme, which is primarily found in the smooth muscle cells of the corpus cavernosum in the penis.[3][4]
Here's a breakdown of the signaling pathway:
-
Sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum.
-
NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[3][4]
-
cGMP acts as a second messenger, leading to the relaxation of smooth muscles in the corpus cavernosum.
-
This relaxation allows for increased blood flow into the penis, resulting in an erection.
-
PDE5 is the enzyme responsible for breaking down cGMP, which leads to the termination of the erection.
By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby prolonging smooth muscle relaxation and enhancing erectile function.[3][4] this compound exhibits a high selectivity for PDE5, which contributes to a favorable safety profile.[1][2]
Q2: What are the key pharmacokinetic parameters of this compound in rats?
Pharmacokinetic studies in rats have shown that this compound is rapidly absorbed after oral administration. However, it undergoes extensive first-pass metabolism, which results in relatively low oral bioavailability of the parent compound.[1][5]
| Parameter | 10 mg/kg | 20 mg/kg | 40 mg/kg |
| Cmax (ng/mL) | - | - | 2,728[1] |
| Tmax (hours) | - | - | 1.0[1] |
| t1/2 (hours) | - | - | 1.5[1] |
| Oral Bioavailability (Parent Drug) | 24.1%[1][5] | 30.1%[1][5] | 43.4%[1][5] |
| Oral Bioavailability (Total Radioactivity) | 60.4%[1][5] | 62.2%[1][5] | 69.9%[1][5] |
| Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration. |
Q3: What are common animal models used for studying this compound?
Various animal models are utilized to evaluate the efficacy of this compound, primarily focusing on erectile dysfunction. Common models include:
-
Rodent models of erectile dysfunction: These can be induced by various means, such as nerve injury (cavernosal nerve injury), metabolic diseases (streptozotocin-induced diabetes), or age.[6]
-
Rabbit models of spinal cord injury: These models are used to assess the efficacy of this compound in a neurogenic erectile dysfunction context.[7]
-
Hypertensive rat models: Spontaneously hypertensive rats (SHR) are used to study the pharmacokinetics and efficacy of this compound in the context of hypertension, a common comorbidity with erectile dysfunction.
The choice of model depends on the specific research question being addressed.
Troubleshooting Guides
Variability in animal studies can arise from a multitude of factors. This guide provides a structured approach to identifying and mitigating common sources of inconsistent results when working with this compound.
Section 1: Drug Formulation and Administration Issues
Q: Why am I observing high variability in drug exposure (e.g., plasma concentrations) between animals?
A: High variability in drug exposure is often linked to issues with the drug formulation or the administration procedure.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Formulation:
-
Solubility: this compound has low aqueous solubility. Ensure the vehicle used is appropriate and consistently prepared. For preclinical studies, vehicles like a mixture of PEG 400 and distilled water have been used.[8]
-
Stability: Verify the stability of this compound in your chosen vehicle at the intended storage and administration temperatures. Degradation of the compound can lead to lower effective doses.
-
Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to prevent dose variation.
-
-
Inaccurate Dosing:
-
Oral Gavage Technique: Improper oral gavage can lead to incomplete dosing or accidental administration into the trachea. Ensure personnel are thoroughly trained in the correct technique for the animal model being used.
-
Dosing Volume: Calibrate all dosing equipment regularly to ensure accurate volume administration.
-
-
Food Effects:
-
Fasting State: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of orally administered drugs.[3][9][10] Standardize the fasting period for all animals before dosing to minimize this source of variability. Fasting can alter the intestinal surface area and mucosal cell viability, thereby affecting drug absorption.[4][9]
-
| Parameter | Recommendation |
| Vehicle Selection | Use a consistent, validated vehicle. For this compound, consider solubilizing agents like PEG 400. |
| Formulation Preparation | Prepare fresh formulations for each experiment if stability is a concern. Ensure homogeneity of suspensions. |
| Administration Technique | Standardize oral gavage technique and ensure proper training of personnel. |
| Fasting Protocol | Implement a consistent fasting and re-feeding schedule for all animals. |
| Table 2: Recommendations for Minimizing Variability in Drug Administration. |
Section 2: Animal-Related Factors
Q: My results differ significantly between experimental groups, even within the same treatment.
A: Inter-animal variability is a common challenge. Several intrinsic and extrinsic factors related to the animals themselves can contribute to this.
Possible Causes & Troubleshooting Steps:
-
Animal Strain and Genetics:
-
Different rat strains (e.g., Sprague-Dawley vs. Wistar) can exhibit significant differences in drug metabolism due to variations in cytochrome P450 (CYP) enzyme expression and activity.[11][12][13][14] this compound is metabolized by CYP enzymes.[2] Ensure the same strain is used throughout the study.
-
-
Animal Health and Stress:
-
Underlying health issues or stress can significantly impact physiological responses and drug metabolism. House animals in a low-stress environment with consistent light-dark cycles, temperature, and humidity.
-
Allow for an adequate acclimatization period before starting the experiment.
-
Handle animals consistently and gently to minimize stress.
-
-
Age and Weight:
-
Ensure that animals within and between experimental groups are age and weight-matched. Drug metabolism and distribution can vary significantly with age and body composition.
-
Section 3: Experimental Protocol and Design
Q: I am observing inconsistent or unexpected pharmacological effects (e.g., erectile response).
A: Beyond drug and animal factors, the experimental protocol itself can be a major source of variability.
Possible Causes & Troubleshooting Steps:
-
Assessment of Erectile Function:
-
Anesthesia: The type and depth of anesthesia can influence cardiovascular parameters and, consequently, erectile function. Use a consistent anesthetic regimen.
-
Surgical Technique: For models involving measurement of intracavernosal pressure (ICP), ensure that the surgical technique for catheter placement is consistent and minimally invasive to avoid tissue damage.[15]
-
Nerve Stimulation: If using electrical stimulation of the cavernosal nerve, standardize the stimulation parameters (frequency, voltage, duration) across all animals.
-
-
Experimental Blinding and Randomization:
-
To minimize unconscious bias, ensure that both the administration of the treatment and the assessment of the outcomes are performed by individuals who are blinded to the treatment groups.
-
Randomly assign animals to treatment groups to prevent systematic differences between groups.
-
Key Experimental Protocols
Protocol 1: Assessment of Erectile Function in Anesthetized Rats
This protocol describes the measurement of intracavernosal pressure (ICP) in response to cavernosal nerve stimulation in anesthetized rats.
Materials:
-
Male rats (specify strain, age, and weight)
-
This compound formulation
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
23-gauge needle connected to a pressure transducer
-
Bipolar platinum stimulating electrode
-
Data acquisition system
Procedure:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic. Monitor the depth of anesthesia throughout the experiment.
-
Surgical Preparation:
-
Make a midline abdominal incision to expose the pelvic ganglia and cavernosal nerve.
-
Isolate the cavernosal nerve for electrical stimulation.
-
-
ICP Measurement:
-
Insert a 23-gauge needle filled with heparinized saline into the crus of the penis.
-
Connect the needle to a pressure transducer to record ICP.
-
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before nerve stimulation.
-
Nerve Stimulation:
-
Place the bipolar electrode on the isolated cavernosal nerve.
-
Apply electrical stimulation with standardized parameters (e.g., 5V, 20 Hz, 1 ms pulse width for 60 seconds).
-
-
Data Acquisition: Record the maximal ICP and the total ICP (area under the curve) during stimulation.
-
Data Analysis: Compare the ICP responses between treatment groups.
By carefully considering these potential sources of variability and implementing standardized protocols, researchers can enhance the reproducibility and reliability of their animal studies with this compound.
References
- 1. This compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Effect of Fasting and Antineoplastic Agents on the Intestinal Absorption of Drugs in the Rats [jstage.jst.go.jp]
- 4. scispace.com [scispace.com]
- 5. A review of the efficacy and safety of this compound in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 8. ovid.com [ovid.com]
- 9. The effect of fasting on the rate of intestinal drug absorption in rats: preliminary studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Comparative assessment for rat strain differences in metabolic profiles of 14 drugs in Wistar Han and Sprague Dawley hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strain differences in cytochrome P450 mRNA and protein expression, and enzymatic activity among Sprague Dawley, Wistar, Brown Norway and Dark Agouti rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Animal models in urological disease and sexual dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Mirodenafil Off-Target Effects in Preclinical Models: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information on the observed off-target effects of Mirodenafil in preclinical models. The following question-and-answer format addresses potential issues and provides guidance for researchers utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound related to other phosphodiesterase (PDE) isoforms?
A1: this compound is a highly selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] However, like other PDE5 inhibitors, it can exhibit some degree of cross-reactivity with other PDE isoforms, which may lead to off-target effects. Preclinical studies have established this compound's selectivity profile, which is crucial for interpreting experimental results.
This compound has a 10-fold higher selectivity for PDE5 than sildenafil.[1][2][3] Its inhibitory effects on other PDE families are generally lower than those of sildenafil.[3]
Q2: Are there any documented off-target effects of this compound that are not mediated by other PDE isoforms?
A2: Yes, preclinical research, particularly in models of Alzheimer's disease, has revealed potential off-target effects of this compound that are independent of its inhibitory action on other PDE isoforms. These findings suggest a broader mechanism of action for the compound.
In a mouse model of Alzheimer's disease, this compound has been shown to:
-
Inhibit the transcriptional activity of the glucocorticoid receptor (GR).[2][4]
-
Activate the Wnt/β-catenin signaling pathway by reducing the expression of the Wnt antagonist Dickkopf-1 (Dkk-1).[2][4][]
These effects were observed to be unique to this compound when compared to other PDE5 inhibitors in the same study, suggesting a distinct pharmacological profile.[4][6]
Troubleshooting Guides
Problem 1: Unexpected cellular responses observed in vitro that are inconsistent with PDE5 inhibition alone.
Possible Cause: Your experimental system may be sensitive to this compound's off-target effects on the GR or Wnt/β-catenin signaling pathways.
Troubleshooting Steps:
-
Review the cellular context: Determine if the cell lines used in your experiments (e.g., SH-SY5Y, HT-22) are known to be responsive to glucocorticoids or Wnt signaling.[4][][6]
-
Assess pathway activation: Use appropriate assays (e.g., Western blot for key signaling proteins, reporter gene assays for transcriptional activity) to determine if the GR or Wnt/β-catenin pathways are being modulated at the concentrations of this compound you are using.
-
Compare with other PDE5 inhibitors: If possible, include other PDE5 inhibitors with different selectivity profiles in your experiments to see if the observed effects are specific to this compound.
Problem 2: Inconsistent results in animal models of neurological disorders.
Possible Cause: The observed effects may be a combination of PDE5 inhibition and this compound's unique off-target activities. The specific animal model and its underlying pathology can influence the contribution of each mechanism.
Troubleshooting Steps:
-
Characterize the model: Thoroughly understand the role of PDE5, GR, and Wnt/β-catenin signaling in the specific preclinical model being used.
-
Dose-response studies: Conduct detailed dose-response studies to identify the concentration range at which specific on-target and off-target effects become apparent.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Correlate the concentration of this compound in the target tissue (e.g., brain) with the observed physiological and behavioral outcomes. Preclinical studies in rats have shown that this compound and its metabolites are distributed to various tissues.[3]
Quantitative Data Summary
Table 1: this compound Selectivity for PDE5 Over Other PDE Isoforms
| PDE Isoform | This compound Selectivity Ratio (PDE5 IC50 / PDE isoform IC50) | Sildenafil Selectivity Ratio | Vardenafil Selectivity Ratio | Tadalafil Selectivity Ratio |
| PDE1 | 48,000-fold | 80-fold | 690-fold | >4000-fold |
| PDE3 | 254,000-fold | 4,629-fold | 40,000-fold | >4000-fold |
| PDE6 | 30-fold | 11-fold | - | - |
Data compiled from preclinical studies.[1][7]
Table 2: Potency of this compound against PDE5
| Compound | IC50 for PDE5 |
| This compound | 0.34 nM |
| Sildenafil | 3.5 nM |
IC50 (half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.[1]
Key Experimental Protocols
1. Cavernosal Nerve Injury Rat Model for Erectile Dysfunction
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Bilateral cavernosal nerve injury is induced by compressing the nerve with a vessel clamp. A sham-operated control group undergoes the same surgical procedure without nerve compression.
-
Drug Administration: this compound is administered orally at doses of 10 mg/kg and 20 mg/kg daily for 8 weeks.
-
Efficacy Evaluation: Intracavernosal pressure (ICP) is measured to assess erectile function.
-
Tissue Analysis: Corpus cavernosum tissue is collected for Masson's trichrome staining to evaluate smooth muscle content and for analysis of nitric oxide synthase (NOS) expression and cyclic guanosine monophosphate (cGMP) levels.
2. Alzheimer's Disease Mouse Model (APP-C105)
-
Animal Model: APP-C105 transgenic mice.
-
Drug Administration: this compound (4 mg/kg) is administered daily via intraperitoneal injection for 4 weeks.
-
Behavioral Tests:
-
Morris Water Maze: To assess spatial learning and memory.
-
Passive Avoidance Test: To evaluate learning and memory.
-
-
Biochemical Analysis: Brain tissue is analyzed for levels of amyloid-β (Aβ) and phosphorylated tau. In vitro studies using SH-SY5Y and HT-22 cells are used to investigate effects on the cGMP/PKG/CREB pathway, GR transcriptional activity, and Wnt/β-catenin signaling.
Signaling Pathway and Experimental Workflow Diagrams
Caption: On-target effect of this compound via PDE5 inhibition.
Caption: Potential non-PDE mediated off-target signaling pathways of this compound.
Caption: Experimental workflow for investigating this compound in an Alzheimer's disease mouse model.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 5 inhibitor this compound ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review of the efficacy and safety of this compound in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Mirodenafil Oral Bioavailability in Rats: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability of Mirodenafil in rat models. The information is designed for scientists and professionals in drug development and is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in rats. What are the likely causes?
A1: Low and variable oral bioavailability of this compound in rats is a known issue primarily attributed to two factors:
-
Extensive First-Pass Metabolism: this compound undergoes significant metabolism in both the gastrointestinal tract and the liver before it can reach systemic circulation.[1] Studies have shown that the gastrointestinal and hepatic first-pass effects are substantial, accounting for approximately 54.3% and 21.4% of the oral dose, respectively.[1]
-
Poor Aqueous Solubility: Like many PDE5 inhibitors, this compound is a poorly water-soluble compound, which can limit its dissolution rate in the gastrointestinal fluids and subsequent absorption.
The combination of these factors leads to a low fraction of the administered oral dose reaching the bloodstream intact. The oral bioavailability of the parent this compound in rats has been estimated to be between 24.1% and 43.4% for doses ranging from 10 to 40 mg/kg.[1][2]
Q2: What are the key metabolic pathways affecting this compound's oral bioavailability in rats?
A2: this compound is extensively metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4, with minor contributions from other isoforms.[3] The metabolism involves processes such as N-dealkylation, hydroxylation, and further conjugation.[3] The resulting metabolites are generally less active than the parent compound.[2]
Below is a diagram illustrating the metabolic pathway of this compound.
Figure 1. Metabolic pathway of this compound.
Q3: How can we improve the oral bioavailability of this compound in our rat studies?
A3: Several formulation strategies can be employed to enhance the oral absorption of poorly water-soluble drugs like this compound. These approaches aim to either increase the drug's solubility and dissolution rate or bypass the first-pass metabolism.
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids. SEDDS can enhance the solubilization of lipophilic drugs and facilitate their absorption through the lymphatic pathway, thereby reducing first-pass metabolism.[4][5]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids that can encapsulate the drug.[6][7] They offer advantages such as improved stability, controlled release, and the potential for enhanced oral absorption.[8]
-
-
Solubility Enhancement Techniques:
-
Inhibition of Metabolic Enzymes:
-
Co-administration with a known inhibitor of CYP3A4, such as grapefruit juice, could potentially increase the oral bioavailability of this compound by reducing its first-pass metabolism.[12][13][14][15] However, this approach should be used with caution as it can lead to altered pharmacokinetics and potential toxicity.
-
Below is a workflow diagram to guide your troubleshooting process.
Figure 2. Troubleshooting workflow for poor this compound bioavailability.
Data Presentation
The following tables summarize the pharmacokinetic parameters of this compound in rats from published literature.
Table 1: Oral Bioavailability of this compound in Rats
| Dose (mg/kg) | Oral Bioavailability of Parent this compound (%) | Oral Bioavailability based on Total Radioactivity (%) | Reference |
| 10 | 24.1 | 60.4 | [1][2] |
| 20 | 30.1 | 62.2 | [1][2] |
| 40 | 43.4 | 69.9 | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Rats after a Single Oral Dose
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | T½ (hours) | Reference |
| 40 | 2,728 | 1.0 | Not Reported | 1.5 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension for Oral Gavage
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in deionized water)
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Volumetric flask
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Triturate the powder in a mortar with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to ensure a homogenous suspension.
-
Transfer the suspension to a volumetric flask and make up to the final volume with the vehicle.
-
Stir the suspension continuously on a magnetic stirrer before and during administration to maintain homogeneity.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats overnight (with free access to water) before oral administration of this compound.
-
-
Drug Administration:
-
Administer the this compound formulation orally via gavage at the desired dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using appropriate software.
-
Disclaimer: These protocols are for informational purposes only. All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. This compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the efficacy and safety of this compound in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of Pharmacokinetics of this compound, a new erectogenic, and its metabolite, SK3541, in rats: involvement of CYP1A1/2, 2B1/2, 2D subfamily, and 3A1/2 for the metabolism of both this compound and SK3541 [journals.library.ualberta.ca]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Self-emulsifying drug delivery systems in oral (poly)peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of grapefruit juice on drug metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of grapefruit juice on drug disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of Grapefruit Juice on the Pharmacokinetics of Tadalafil in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
How to prevent Mirodenafil precipitation in stock solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the precipitation of Mirodenafil in stock solutions. It is intended for researchers, scientists, and drug development professionals to ensure the stability and efficacy of their experimental solutions.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound from a stock solution can compromise experimental results. This guide provides a systematic approach to identifying and resolving this issue.
Common Causes of Precipitation
| Cause | Description | Recommended Action |
| Inappropriate Solvent | This compound has varying solubility in different solvents. Using a solvent in which it is only sparingly soluble can lead to precipitation, especially at higher concentrations. | Refer to the solubility data in Table 1 and select a solvent in which this compound has high solubility. |
| Solvent Quality | The presence of contaminants, especially water in hygroscopic solvents like DMSO, can significantly reduce the solubility of this compound.[1][2] | Always use fresh, high-purity, anhydrous solvents.[1] Avoid repeated opening of solvent containers to minimize moisture absorption. |
| Low Temperature | Storing the stock solution at a temperature lower than recommended can cause the compound to crystallize and precipitate out of the solution. | Store stock solutions at the recommended temperature. Allow the solution to fully equilibrate to room temperature before use. |
| High Concentration | Attempting to prepare a stock solution at a concentration higher than the solubility limit of the solvent will result in undissolved compound or precipitation upon storage. | Prepare stock solutions at a concentration well within the solubility limits of the chosen solvent. Refer to Table 1 for solubility data. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing a stock solution can lead to precipitation as the compound may not fully redissolve upon thawing. | Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[1] |
| pH of Aqueous Solutions | For aqueous dilutions, the pH of the buffer can affect the solubility of this compound hydrochloride.[3] | When preparing aqueous solutions from a DMSO stock, ensure the final pH of the buffer is compatible with this compound solubility. It is recommended to first dissolve this compound in DMSO before diluting with an aqueous buffer.[3] |
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | ~25 mg/mL | [3] |
| DMSO | 100 mg/mL (165.4 mM) | [1] |
| DMSO | 125 mg/mL (235.11 mM) (requires sonication) | [2] |
| Dimethylformamide (DMF) | ~25 mg/mL | [3] |
| Ethanol | ~10 mg/mL | [3] |
| Ethanol | 13 mg/mL | [1] |
| Water | 1 mg/mL | [1] |
| 1:9 DMSO:PBS (pH 7.2) | ~0.1 mg/ml | [3] |
Troubleshooting Workflow
If you observe precipitation in your this compound stock solution, follow this workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to this compound's high solubility in it, which can reach up to 125 mg/mL with sonication.[2] Ethanol and Dimethylformamide (DMF) are also suitable organic solvents.[3] For dilutions into aqueous buffers, it is advised to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[3]
Q2: How should I store my this compound stock solutions to prevent precipitation?
This compound stock solutions in organic solvents should be stored at -20°C for short-term (days to weeks) or -80°C for long-term (months) storage.[1][4] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to precipitation.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[3]
Q3: Can I redissolve a precipitated this compound stock solution?
While gentle warming and sonication may help to redissolve the precipitate, it is generally not recommended as the exact concentration of the solution may be altered. For critical experiments, it is best to discard the precipitated solution and prepare a fresh stock solution following the recommended protocol.
Q4: What is the proper procedure for preparing a stable this compound stock solution?
Following a detailed protocol is crucial for preparing a stable stock solution. Please refer to the experimental protocol below.
Experimental Protocol: Preparation of a Stable this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (MW: 531.67 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.32 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution with 5.32 mg of this compound, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[5] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
Factors Influencing this compound Solution Stability
The stability of a this compound stock solution is dependent on several interconnected factors. The diagram below illustrates these relationships.
Caption: Key factors influencing this compound stock solution stability.
References
Mirodenafil interference with common laboratory assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference of Mirodenafil with common laboratory assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a second-generation phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its mechanism of action involves the selective inhibition of PDE5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE5, this compound increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.[3] This makes it effective in the treatment of erectile dysfunction.[1][3]
Q2: Has this compound been reported to interfere with any specific laboratory assays?
To date, there are no specific case reports or direct scientific literature that document interference of this compound or its metabolites with common laboratory assays. Clinical studies have generally reported that this compound does not cause clinically significant changes in laboratory values.[4][5] However, the potential for interference cannot be entirely ruled out, especially in sensitive immunoassays, due to the theoretical possibility of cross-reactivity.
Q3: What is the primary metabolite of this compound?
The major active metabolite of this compound is SK-3541, which is formed through N-dealkylation, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. SK-3541 is also a PDE5 inhibitor, but with a lower potency compared to the parent drug.
Q4: What are the typical plasma concentrations of this compound in clinical use?
The peak plasma concentration (Cmax) of this compound after a 100 mg oral dose in humans has been reported to be approximately 331-355 ng/mL, occurring at about 1.25-1.57 hours (Tmax) after administration.[6][7] The elimination half-life is relatively short, around 1.8-2.5 hours.[1][7]
Troubleshooting Guides
Issue: Unexpected or Inconsistent Results in an Immunoassay for a Patient on this compound
If you observe unexpected, inconsistent, or clinically discordant results in a patient sample known to contain this compound, consider the possibility of assay interference.
Step 1: Review the Patient's Medication Profile
Confirm the patient is taking this compound and note the dosage and time of the last dose relative to sample collection. High plasma concentrations, especially near the Cmax, might increase the likelihood of interference.
Step 2: Assess the Plausibility of Cross-Reactivity
While no specific cross-reactivities have been documented, the chemical structure of this compound, a pyrrolopyrimidinone derivative, could theoretically interact with immunoassays for other structurally related compounds. This is more likely in competitive immunoassays where the antibody has a single binding site. Assays for certain steroid hormones or other therapeutic drugs with cyclic structures could be potential candidates for investigation, although this remains speculative.
Step 3: Perform a Serial Dilution of the Patient Sample
Interference from a cross-reacting substance can often be identified by performing a serial dilution of the sample. If an interfering substance is present, the measured analyte concentration will not decrease linearly with the dilution factor.
Step 4: Consider an Alternative Assay
If available, re-testing the sample using a different assay method for the same analyte can be a valuable troubleshooting step. An alternative method that utilizes a different antibody or a different detection principle (e.g., liquid chromatography-tandem mass spectrometry, LC-MS/MS) is less likely to be affected by the same interference.
Step 5: Spike and Recovery Experiment
A spike and recovery experiment can help determine if the sample matrix is causing interference. This involves adding a known amount of the analyte to the patient's sample and measuring the recovery. Poor recovery may indicate the presence of an interfering substance.
Quantitative Data
| Parameter | Value | Reference |
| Therapeutic Use | Erectile Dysfunction | [1][3] |
| Mechanism of Action | Selective PDE5 Inhibitor | [1][2] |
| Typical Oral Dose | 50 mg or 100 mg | [2] |
| Peak Plasma Concentration (Cmax) after 100 mg dose | 331.13 - 354.9 ng/mL | [6][7] |
| Time to Peak Plasma Concentration (Tmax) | 1.25 - 1.57 hours | [1][7] |
| Elimination Half-life (t1/2) | 1.81 - 2.5 hours | [1][7] |
| Primary Metabolite | SK-3541 (N-dealkylated) |
Experimental Protocols
1. Protocol for Serial Dilution to Detect Immunoassay Interference
This protocol is designed to assess the linearity of an immunoassay response in the presence of a suspected interfering substance like this compound.
-
Materials:
-
Patient sample suspected of containing this compound.
-
Assay-specific diluent (as recommended by the manufacturer).
-
Calibrated pipettes and tips.
-
Microtiter plates or assay tubes.
-
Immunoassay analyzer and reagents for the analyte of interest.
-
-
Procedure:
-
Prepare a series of dilutions of the patient sample using the assay-specific diluent. A common dilution series is 1:2, 1:4, 1:8, and 1:16.
-
To prepare a 1:2 dilution, mix equal volumes of the patient sample and the diluent.
-
To prepare a 1:4 dilution, mix one part of the 1:2 dilution with one part of the diluent.
-
Continue this process to create the desired dilution series.
-
Assay the undiluted sample and each dilution according to the immunoassay manufacturer's instructions.
-
Calculate the analyte concentration for each dilution and multiply the result by the dilution factor to obtain the corrected concentration.
-
Interpretation: In the absence of interference, the corrected concentrations for all dilutions should be consistent with the concentration of the undiluted sample (within the acceptable limits of assay variability). A significant deviation from linearity (i.e., the corrected concentrations are not consistent across the dilution series) suggests the presence of an interfering substance.[8][9]
-
2. Protocol for Analyte Spiking and Recovery
This protocol helps to determine if the sample matrix is affecting the accuracy of the analyte measurement.
-
Materials:
-
Patient sample suspected of containing this compound.
-
A standard solution of the analyte of interest with a known concentration.
-
Assay-specific diluent.
-
Calibrated pipettes and tips.
-
Microtiter plates or assay tubes.
-
Immunoassay analyzer and reagents for the analyte of interest.
-
-
Procedure:
-
Divide the patient sample into two aliquots (A and B).
-
Add a small volume of the analyte standard solution to aliquot B (the "spiked" sample). The amount of analyte added should be sufficient to increase the concentration significantly but not so high as to be outside the assay's measurement range.
-
Add an equal volume of the diluent (used to prepare the analyte standard) to aliquot A (the "unspiked" sample) to account for any dilution effects.
-
Assay both the unspiked and spiked samples for the analyte of interest.
-
Calculate the expected concentration in the spiked sample: Expected (spiked) = (Concentration in unspiked sample x Volume of unspiked sample) + (Concentration of standard x Volume of standard) / (Total volume of spiked sample).
-
Calculate the percent recovery: % Recovery = (Measured concentration in spiked sample / Expected concentration in spiked sample) x 100.
-
Interpretation: A recovery rate close to 100% indicates that the sample matrix is not significantly interfering with the assay. A recovery rate significantly lower or higher than 100% suggests the presence of interference.
-
Visualizations
References
- 1. A review of the efficacy and safety of this compound in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Efficacy and safety of combination therapy with this compound and α1-blocker for benign prostatic hyperplasia-induced lower urinary tract symptoms accompanied by erectile dysfunction: a multicenter, open-label, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound in men taking antihypertensive medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Pharmacokinetics of this compound in Mexican Healthy Volunteers [scirp.org]
- 8. myadlm.org [myadlm.org]
- 9. myadlm.org [myadlm.org]
Technical Support Center: Optimizing Mirodenafil Delivery for Central Nervous System Targets
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Mirodenafil in central nervous system (CNS) research. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective second-generation phosphodiesterase type 5 (PDE5) inhibitor.[1] Its primary mechanism involves preventing the breakdown of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in various physiological processes, including neuroprotection and synaptic plasticity.[2][3]
Q2: Why is this compound being investigated for CNS disorders?
A2: Preclinical studies have shown that this compound can cross the blood-brain barrier (BBB) and may offer therapeutic benefits for neurodegenerative diseases like Alzheimer's and ischemic stroke.[4][5] Its mechanism of enhancing cGMP signaling is linked to neuroprotective effects, reduction of amyloid-beta (Aβ) and phosphorylated tau, and improvement in cognitive function in animal models.[2][3][4]
Q3: What are the known signaling pathways modulated by this compound in the CNS?
A3: In neuronal cells, this compound has been shown to modulate the cGMP/PKG/CREB signaling pathway, which is involved in neuronal survival and memory. It also activates the Wnt/β-catenin signaling pathway by downregulating the expression of its antagonist, Dickkopf-1 (Dkk-1).[2][3][6]
Q4: What are the reported pharmacokinetic properties of this compound in animal models?
A4: In rats, orally administered this compound is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 1.0-1.25 hours and a half-life (t1/2) of about 1.5-2.5 hours.[1][7] Studies using radiolabeled this compound have confirmed its distribution to the brain, with radioactivity gradually increasing up to 24 hours post-dose.[4]
Q5: Are there any known side effects of this compound observed in preclinical CNS studies?
A5: In safety studies involving healthy control mice, single doses of this compound up to 225 mg/kg did not show significant differences in general physiology or behavior, including locomotor activity and pain response, compared to a vehicle control group.[2] In clinical use for erectile dysfunction, common adverse events are generally mild and include headache and facial flushing.[1]
Troubleshooting Guides
Issue 1: Low or Inconsistent Brain Tissue Concentration of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Oral Bioavailability | Consider alternative administration routes such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[4][5] | This compound is subject to first-pass metabolism, which can reduce its systemic availability after oral administration. |
| Formulation Issues | Optimize the drug vehicle. For oral administration, ensure this compound is fully dissolved. Consider nanoparticle-based formulations to enhance BBB penetration. | The formulation can significantly impact drug solubility, stability, and transport across biological membranes. |
| Efflux Pump Activity | While this compound crosses the BBB, its transport could be limited by efflux pumps like P-glycoprotein. Co-administration with a P-gp inhibitor could be explored, though this may have broader physiological effects. | Efflux transporters at the BBB actively pump xenobiotics out of the brain, limiting the accumulation of many drugs. |
| Inaccurate Quantification | Validate your analytical method (e.g., LC-MS/MS) for quantifying this compound in brain homogenate. Ensure complete tissue homogenization and efficient extraction. | Accurate measurement of drug concentration is critical for interpreting experimental results. Incomplete extraction can lead to underestimation of brain levels.[3] |
Issue 2: Lack of Expected Therapeutic Effect in Animal Models
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Dose or Treatment Duration | Perform a dose-response study to determine the optimal dosage for your specific animal model and disease state.[5] | The therapeutic effects of this compound have been shown to be dose-dependent in stroke models.[5] |
| Timing of Administration | For acute injury models like stroke, the therapeutic window is critical. Initiate treatment at different time points post-injury to identify the optimal window.[5] | The effectiveness of neuroprotective agents can be highly dependent on the timing of administration relative to the insult.[5] |
| Animal Model Variability | Ensure the chosen animal model is appropriate for the CNS disorder being studied and that the pathology is well-characterized. | The genetic background and specific characteristics of the animal model can influence the disease progression and response to treatment. |
| Behavioral Assay Sensitivity | Verify that the behavioral tests used (e.g., Morris water maze, passive avoidance) are sensitive enough to detect the expected cognitive improvements. Ensure proper implementation of the protocols. | Improperly conducted or insensitive behavioral assays can lead to false-negative results. |
Quantitative Data
Table 1: Preclinical Dosages of this compound for CNS-related Studies
| Animal Model | Administration Route | Dosage | Study Focus | Reference |
| APP-C105 Mice | Intraperitoneal (i.p.) | 4 mg/kg | Alzheimer's Disease | [4] |
| ApoE4 KI Mice | Oral | 6 mg/kg/day for 4 weeks | Alzheimer's Disease | |
| Rats (tMCAO model) | Subcutaneous (s.c.) | 0.5, 1, and 2 mg/kg/day for 9 days | Ischemic Stroke | [5] |
| Rats (pMCAO model) | Subcutaneous (s.c.) | 0.5, 1, and 2 mg/kg/day for 28 days | Ischemic Stroke | [5] |
| Healthy Control Mice | Oral | 25, 75, or 225 mg/kg (single dose) | Safety Assessment | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (40 mg/kg) | Intravenous Administration (20 mg/kg) | Reference |
| Cmax (plasma) | 2,728 ng/mL | N/A | [7] |
| Tmax (plasma) | 1.0 hour | N/A | [7] |
| t1/2 (plasma) | 1.5 hours | N/A | [7] |
| Absolute Bioavailability (F) | ~29.4% | N/A | |
| Plasma Protein Binding | >98% (in vivo) | 87.8% | [7] |
Experimental Protocols
Protocol 1: Quantification of this compound in Mouse Brain Tissue by LC-MS/MS
This protocol is a synthesized method based on standard practices for quantifying small molecules in brain tissue.
-
Brain Tissue Homogenization:
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold homogenization buffer (e.g., Tris-buffered saline with protease and phosphatase inhibitors) at a 1:10 (w/v) ratio.
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Protein Precipitation and Extraction:
-
To a known volume of brain homogenate supernatant (e.g., 50 µL), add a protein precipitating agent such as acetonitrile containing an internal standard (e.g., a structurally similar but isotopically labeled compound) at a 3:1 (v/v) ratio.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 or phenyl-hexyl analytical column.
-
Employ a mobile phase gradient of acetonitrile and water with a modifier like formic acid or ammonium formate to achieve good separation.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound spiked into blank brain homogenate.
-
Calculate the concentration of this compound in the experimental samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
-
Protocol 2: Passive Avoidance Test for Memory Assessment in Mice
This protocol is adapted from standard procedures for assessing fear-motivated memory.
-
Apparatus: A two-chamber apparatus with one brightly lit "safe" compartment and one dark compartment connected by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild electric foot shock.
-
Training (Day 1):
-
Place the mouse in the lit compartment, facing away from the door.
-
After a brief habituation period (e.g., 30 seconds), open the guillotine door.
-
Once the mouse completely enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Remove the mouse from the apparatus and return it to its home cage.
-
-
Testing (Day 2, typically 24 hours later):
-
Place the mouse back into the lit compartment.
-
Open the guillotine door.
-
Record the latency to enter the dark compartment, up to a maximum cutoff time (e.g., 300 seconds). No shock is delivered during the testing phase.
-
A longer latency to enter the dark compartment on the testing day compared to the training day indicates successful memory of the aversive stimulus.
-
Protocol 3: Quantification of Amyloid-Beta (Aβ) and Phosphorylated Tau in Mouse Brain Homogenate
This protocol outlines the general steps for quantifying Aβ and phosphorylated tau using ELISAs or Western blotting.
-
Brain Tissue Homogenization:
-
Follow the brain tissue homogenization protocol described in Protocol 1.
-
-
For Aβ Quantification (ELISA):
-
Use commercially available ELISA kits specific for Aβ40 and Aβ42.
-
Follow the manufacturer's instructions for sample dilution, incubation with capture and detection antibodies, and substrate development.
-
Measure the absorbance using a plate reader.
-
Calculate the concentration of Aβ in the samples based on a standard curve generated with known concentrations of synthetic Aβ peptides.
-
-
For Phosphorylated Tau Quantification (Western Blot):
-
Determine the total protein concentration of the brain homogenate supernatant using a standard protein assay (e.g., BCA).
-
Denature a known amount of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated tau epitope of interest (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the phosphorylated tau signal to the signal of total tau or a loading control protein (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Experimental workflow for assessing this compound's CNS delivery and efficacy.
Caption: Key signaling pathways modulated by this compound in the CNS.
Caption: Troubleshooting logic for addressing a lack of therapeutic effect.
References
- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 2. Validation of an LC-ESI-MS/MS method for the quantitation of phosphodiesterase-5 inhibitors and their main metabolites in rat serum and brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multimodal Mass Spectrometry Imaging of Rat Brain using IR-MALDESI and nanoPOTS-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of neurotransmitters in mouse brain tissue by using liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mirodenafil Pharmacokinetics in Laboratory Animals
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the pharmacokinetics of Mirodenafil in laboratory animals, with a specific focus on the potential impact of food intake.
Frequently Asked Questions (FAQs)
Q1: What is known about the general pharmacokinetics of this compound in rats?
A1: Preclinical studies in rats have established key pharmacokinetic parameters for this compound. Following oral administration, this compound is absorbed, with dose-dependent pharmacokinetics observed.[1][2] The time to reach maximum plasma concentration (Tmax) is approximately 30 minutes.[1] The drug exhibits a half-life (t1/2) ranging from 30.5 to 41.3 minutes across different oral doses.[1] this compound undergoes extensive first-pass metabolism, which contributes to a relatively low oral bioavailability.[2][3][4] Specifically, the hepatic and gastrointestinal first-pass effects are considerable.[3][4]
Q2: How does food intake affect the pharmacokinetics of this compound in lab animals?
A2: Currently, there is a lack of published data specifically investigating the effect of food on the pharmacokinetics of this compound in laboratory animals.[1][2] This is a notable data gap in the existing literature.
Q3: What are the potential or theoretical effects of food on this compound pharmacokinetics?
A3: While direct studies on this compound are unavailable, general pharmacokinetic principles and data from other phosphodiesterase type 5 (PDE5) inhibitors suggest potential effects of food intake. For instance, with the PDE5 inhibitor udenafil, food intake has been shown to delay the time to maximum concentration (Tmax) and, in the case of a low-fat meal, reduce the peak plasma concentration (Cmax) without significantly affecting the overall bioavailability (AUC).[5][6] Therefore, it is plausible that co-administration of this compound with food could:
-
Delay Gastric Emptying: Food, particularly high-fat meals, can slow the rate at which the stomach empties its contents into the small intestine, where most drug absorption occurs. This would likely lead to a delayed Tmax.
-
Alter Cmax and AUC: The presence of food can influence the dissolution and absorption of a drug. This could potentially lead to a lower Cmax and a change in the AUC, although the direction and magnitude of this change would need to be experimentally determined.
-
Increase Solubility (for lipophilic compounds): For poorly soluble, lipophilic drugs, administration with a high-fat meal can sometimes enhance solubilization and absorption.
Q4: Are there established experimental models to study the effect of food on drug pharmacokinetics?
A4: Yes, the standard experimental model involves a crossover study design. In this design, the same group of animals is administered the drug under both fasted and fed conditions, with a washout period between treatments to eliminate the drug from their system. This allows for a direct comparison of the pharmacokinetic profiles in the presence and absence of food.
Troubleshooting Guide
Issue: High variability in pharmacokinetic data between fed and fasted groups.
-
Possible Cause 1: Inconsistent fasting period.
-
Solution: Ensure a standardized and adequate fasting period for all animals in the fasted group, typically overnight (e.g., 12-18 hours) with free access to water. Document the exact duration of fasting for each animal.
-
-
Possible Cause 2: Variability in food composition and intake.
-
Solution: Use a standardized diet for the fed group, both in terms of composition (e.g., standard chow, high-fat diet) and the amount consumed. The timing of drug administration relative to feeding should also be consistent.
-
-
Possible Cause 3: Animal stress.
-
Solution: Acclimatize animals to the experimental procedures (e.g., handling, gavage) to minimize stress, which can affect gastrointestinal motility and blood flow, thereby influencing drug absorption.
-
Issue: Difficulty in administering the formulation with food.
-
Possible Cause: Palatability of the drug formulation.
-
Solution: If mixing the drug with food, ensure the formulation does not deter the animals from eating. It may be necessary to incorporate the drug into a more palatable vehicle or administer it via oral gavage shortly after a meal.
-
Issue: Unexpectedly low bioavailability in the fed state.
-
Possible Cause: Drug binding to food components.
-
Solution: Investigate potential interactions between this compound and components of the diet. Certain food components can bind to drugs and prevent their absorption. Consider analyzing the food matrix for any potential interactions.
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Rats (Presumed Fasted State)
| Parameter | 10 mg/kg Oral Dose | 20 mg/kg Oral Dose | 40 mg/kg Oral Dose | 50 mg/kg Oral Dose | Reference(s) |
| Cmax (ng/mL) | Data not specified | Data not specified | 2,728 | Data not specified | [1] |
| Tmax (min) | 30 | 30 | 60 | 30 | [1] |
| t1/2 (min) | 30.5 - 41.3 | 30.5 - 41.3 | 90 | 30.5 - 41.3 | [1] |
| AUC (ng·h/mL) | Dose-dependent increase | Dose-dependent increase | Data not specified | Dose-dependent increase | [1][2] |
| Oral Bioavailability | 24.1% | 30.1% | 43.4% | Not specified | [2] |
Note: The available literature often presents data from various studies with differing methodologies. The values presented here are a synthesis of the available information and should be interpreted with caution. The conditions are presumed to be fasted as is standard in such studies unless otherwise specified.
Experimental Protocols & Visualizations
Protocol: Studying the Impact of Food on this compound Pharmacokinetics in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Study Design: A randomized, crossover design.
-
Group 1 (Fasted): Animals are fasted overnight (12-18 hours) with free access to water before drug administration.
-
Group 2 (Fed): Animals are provided with a standard meal (e.g., standard chow or a high-fat diet) for a specified period (e.g., 30 minutes) before drug administration.
-
-
Drug Administration: Administer a single oral dose of this compound (e.g., 20 mg/kg) via gavage.
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, 360, and 480 minutes) post-dose.
-
Washout Period: A washout period of at least 7 days should be allowed between the fasted and fed treatments for the same animal.
-
Bioanalysis: Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both the fed and fasted states and compare them statistically.
Caption: Crossover experimental workflow for food effect study.
Caption: Potential impact of food on this compound pharmacokinetics.
References
- 1. This compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the efficacy and safety of this compound in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-dependent pharmacokinetics and first-pass effects of this compound, a new erectogenic, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.dongguk.edu [pure.dongguk.edu]
- 5. Effect of food on the pharmacokinetics of the oral phosphodiesterase 5 inhibitor udenafil for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of food on the pharmacokinetics of the oral phosphodiesterase 5 inhibitor udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Pharmacokinetic Analysis of Mirodenafil and Tadalafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two phosphodiesterase type 5 (PDE5) inhibitors: mirodenafil and tadalafil. The information presented is collated from various clinical and preclinical studies to offer a comprehensive overview for research and drug development purposes.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound and tadalafil, derived from studies in healthy male volunteers, are summarized in the table below. It is important to note that these values are compiled from separate studies and direct head-to-head comparative trials are limited. Variations in study design, population, and analytical methodologies may contribute to inter-study differences in reported values.
| Pharmacokinetic Parameter | This compound (100 mg) | Tadalafil (20 mg) |
| Tmax (Time to Maximum Concentration) | ~1.25 - 1.57 hours[1][2] | ~2 hours[3][4][5] |
| Cmax (Maximum Plasma Concentration) | ~331.13 - 354.9 ng/mL[1][6] | ~378 µg/L (or ng/mL)[3][4][5] |
| t½ (Half-life) | ~1.81 - 2.5 hours[1][2] | ~17.5 hours[3][4][7] |
| AUC (Area Under the Curve) | AUC | Not consistently reported in a directly comparable format across all studies. |
| Metabolism | Primarily by Cytochrome P450 3A4 (CYP3A4)[1]. | Predominantly by Cytochrome P450 3A4 (CYP3A4)[2][4]. |
| Excretion | Mainly excreted as metabolites in feces[8]. | Primarily excreted as metabolites in feces (~61%) and urine (~36%)[2][4]. |
Experimental Protocols
This compound Pharmacokinetic Study
A representative experimental design for a this compound pharmacokinetic study in healthy volunteers is as follows:
-
Study Design: An open-label, single-dose, two-period, crossover study.
-
Subjects: Healthy adult male volunteers, typically after an overnight fast.
-
Dosing: A single oral dose of 100 mg this compound administered with water.
-
Blood Sampling: Venous blood samples are collected at pre-dose (0 hours) and at specific time points post-dose, for example: 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, and 24 hours[1].
-
Sample Processing: Plasma is separated by centrifugation and stored at -70°C or -80°C until analysis[1].
-
Analytical Method: this compound concentrations in plasma are determined using a validated high-performance liquid chromatography (HPLC)[1] or a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. For LC-MS/MS, this compound and an internal standard are typically extracted from plasma via liquid-liquid or solid-phase extraction. Chromatographic separation is achieved on a C18 or similar column with a suitable mobile phase, followed by detection using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Pharmacokinetic Analysis: Plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
Tadalafil Pharmacokinetic Study
A typical experimental protocol for a tadalafil pharmacokinetic study in healthy subjects involves:
-
Study Design: A randomized, single-dose, open-label, crossover or parallel-group study.
-
Subjects: Healthy adult male volunteers, often studied under fasting conditions. Some studies also investigate the effect of food on absorption.
-
Dosing: A single oral dose of 20 mg tadalafil administered with water.
-
Blood Sampling: Blood samples are collected at pre-dose and at various time points post-dose, for instance: 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours to accurately capture the absorption, distribution, and long elimination phase of the drug[9].
-
Sample Processing: Plasma is separated via centrifugation and stored frozen until analysis.
-
Analytical Method: Tadalafil concentrations in plasma are quantified using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The process generally involves protein precipitation or solid-phase extraction of the plasma samples, followed by chromatographic separation on a C18 column and detection by a mass spectrometer in MRM mode[5][9].
-
Pharmacokinetic Analysis: Non-compartmental analysis of the plasma concentration-time data is used to calculate the main pharmacokinetic parameters.
Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study.
Caption: cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.
References
- 1. High-sensitive LC-MS/MS method for the simultaneous determination of this compound and its major metabolite, SK-3541, in human plasma: application to microdose clinical trials of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 8. A review of the efficacy and safety of this compound in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Mirodenafil: A Promising Neuroprotective Agent in Preclinical In Vitro Models
A Comparative Guide for Researchers
In the quest for effective therapeutics against neurodegenerative diseases, phosphodiesterase type 5 (PDE5) inhibitors have emerged as a class of compounds with significant neuroprotective potential. This guide provides a comprehensive in vitro comparison of Mirodenafil, a potent PDE5 inhibitor, with other alternatives, supported by experimental data. The focus is on its validated neuroprotective effects against amyloid-beta (Aβ)-induced neuronal toxicity, a key pathological hallmark of Alzheimer's disease.
Performance Comparison: this compound vs. Other PDE5 Inhibitors
This compound has demonstrated significant neuroprotective effects in in vitro models of Aβ-induced neurotoxicity.[1] While direct comparative in vitro studies with other PDE5 inhibitors like Sildenafil and Tadalafil in the same neuroprotective models are limited, the available data suggests this compound's potent action is mediated through multiple neuroprotective pathways.[1]
Table 1: In Vitro Neuroprotective Efficacy of this compound against Aβ₄₂-induced Toxicity in SH-SY5Y Cells
| Parameter | Aβ₄₂ Treatment | Aβ₄₂ + this compound (10 µM) | Aβ₄₂ + this compound (20 µM) |
| cGMP Levels | Significantly Reduced | Increased | ~200% Increase |
| CREB Phosphorylation (Ser133) | Reduced | Increased | Significantly Increased |
| Mitochondrial Membrane Potential | Depolarized | Restored | Restored to Untreated Levels |
| Apoptosis (Cleaved Caspase-3) | Increased | Reduced | Markedly Reduced |
Data summarized from Kang et al., 2022.[2]
Key Neuroprotective Mechanisms of this compound
This compound's neuroprotective effects are primarily attributed to its ability to inhibit PDE5, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This triggers a cascade of downstream signaling events crucial for neuronal survival and function.[1]
The cGMP/PKG/CREB Signaling Pathway
A central mechanism of this compound's action is the activation of the cGMP/PKG/CREB signaling pathway.[1] Increased cGMP levels activate Protein Kinase G (PKG), which in turn phosphorylates the cAMP response element-binding protein (CREB) at Serine 133.[2] Phosphorylated CREB (p-CREB) is a key transcription factor that promotes the expression of genes involved in neuronal survival, synaptic plasticity, and neurogenesis, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).[2]
Caption: this compound's inhibition of PDE5 enhances the cGMP/PKG/CREB pathway.
Wnt/β-catenin Signaling Pathway
This compound has also been shown to activate the Wnt/β-catenin signaling pathway by reducing the expression of the Wnt antagonist Dickkopf-1 (Dkk-1).[3] The Wnt/β-catenin pathway is critical for neuronal development, synaptic function, and adult neurogenesis. Its activation by this compound represents another significant avenue for its neuroprotective effects.
Caption: this compound activates Wnt/β-catenin signaling by downregulating Dkk-1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the neuroprotective effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells and mouse hippocampal HT-22 cells are commonly used.[1]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HT-22, DMEM/F12 for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[1]
-
Neurotoxicity Induction: Oligomeric amyloid-beta 42 (Aβ₄₂) is used to induce neurotoxicity, mimicking Alzheimer's disease pathology.[1]
-
Drug Treatment: Cells are pre-treated with varying concentrations of this compound before the addition of Aβ₄₂.[1]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Treatment: After 24 hours, treat the cells with the desired concentrations of this compound and/or the neurotoxic agent.
-
Incubation: Incubate for the specified duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Cleaved Caspase-3) Assay
The activity of cleaved caspase-3, a key executioner caspase in apoptosis, is measured to quantify programmed cell death.
-
Cell Lysis: Lyse the treated cells with a lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
cGMP and p-CREB Level Measurement
-
cGMP Levels: Measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[3]
-
p-CREB Levels: Determined by Western blot analysis as described for cleaved caspase-3, using a primary antibody specific for CREB phosphorylated at Serine 133.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro neuroprotective effects of a compound like this compound.
Caption: A generalized workflow for in vitro neuroprotection studies.
Conclusion
The in vitro evidence strongly supports the neuroprotective effects of this compound against Aβ-induced neuronal toxicity. Its multimodal mechanism of action, involving the enhancement of the cGMP/PKG/CREB and Wnt/β-catenin signaling pathways, positions it as a compelling candidate for further investigation in the context of neurodegenerative diseases. While direct in vitro comparative data with other PDE5 inhibitors is still emerging, the detailed mechanistic insights and quantitative data available for this compound provide a solid foundation for its continued preclinical and clinical development. Researchers are encouraged to utilize the provided protocols to further validate and expand upon these promising findings.
References
- 1. Polypharmacological Potential of Phosphodiesterase 5 Inhibitors for the Treatment of Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 5 inhibitor this compound ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Showdown: PDE5 Inhibitors in a Preclinical Model of Pulmonary Hypertension
For researchers and professionals in drug development, understanding the comparative efficacy of phosphodiesterase type 5 (PDE5) inhibitors is crucial for advancing therapies for pulmonary hypertension (PH). This guide provides a detailed head-to-head comparison of three prominent PDE5 inhibitors—sildenafil, tadalafil, and vardenafil—within the context of the well-established monocrotaline (MCT)-induced rat model of PH. The information is supported by experimental data from multiple preclinical studies, offering a synthesized overview for easy comparison.
Pulmonary hypertension is a severe condition marked by elevated pulmonary artery pressure, leading to right ventricular failure and premature death.[1] PDE5 inhibitors are a cornerstone of PH treatment, promoting vasodilation by preventing the degradation of cyclic guanosine monophosphate (cGMP).[2] While sildenafil, tadalafil, and vardenafil share this mechanism, their nuanced differences in preclinical models can inform future research and development.
Comparative Efficacy of PDE5 Inhibitors in the Monocrotaline Rat Model
The monocrotaline (MCT) rat model is a widely used preclinical model that mimics key aspects of human pulmonary hypertension, including increased pulmonary vascular resistance and right ventricular hypertrophy.[3] The following tables summarize the quantitative data on the effects of sildenafil and tadalafil from various studies using this model. Data for a direct comparison with vardenafil in this specific model is limited in the available literature.
Table 1: Hemodynamic Parameters
| Parameter | Control (Saline) | MCT-Induced PH (Vehicle) | Sildenafil-Treated | Tadalafil-Treated |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | ~25 | ~50-60 | ↓ (~30-40)[4][5] | ↓ (Similar reductions to sildenafil reported in clinical settings)[6] |
| Mean Pulmonary Artery Pressure (mPAP) (mmHg) | ~15-20 | ~35-40 | ↓ | ↓ |
Table 2: Right Ventricular Hypertrophy
| Parameter | Control (Saline) | MCT-Induced PH (Vehicle) | Sildenafil-Treated | Tadalafil-Treated |
| Fulton Index (RV / (LV+S)) | ~0.25 | ~0.50-0.60 | ↓ (~0.35-0.45)[3] | ↓ (Anticipated similar effect to sildenafil) |
| Right Ventricle Weight (mg) | Varies | ↑ | ↓ | ↓ |
Note: The values presented are approximate ranges synthesized from multiple studies to illustrate the typical effects. Specific values can vary based on experimental conditions. The effect of tadalafil in the MCT rat model is less documented with specific quantitative data in the provided search results compared to sildenafil, hence some values are inferred from its known efficacy.
Experimental Protocols
A detailed understanding of the experimental methodology is critical for interpreting the data and designing future studies.
Monocrotaline-Induced Pulmonary Hypertension Model
-
Animal Model: Male Sprague-Dawley rats (200-250g) are typically used.
-
Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg) is administered.[1][7]
-
Disease Development: The rats develop significant pulmonary hypertension and right ventricular hypertrophy within 3-4 weeks.[3][8]
-
Confirmation of PH: Disease progression is monitored through echocardiography and confirmed by measuring right ventricular systolic pressure (RVSP) via right heart catheterization.[1]
PDE5 Inhibitor Treatment Protocol
-
Treatment Groups:
-
Control Group: Saline injection.
-
MCT Group: Monocrotaline injection + vehicle.
-
Sildenafil Group: Monocrotaline injection + sildenafil.
-
Tadalafil Group: Monocrotaline injection + tadalafil.
-
-
Dosing:
-
Treatment Period: Treatment with PDE5 inhibitors is often initiated either immediately after MCT injection (preventative model) or after the establishment of PH (therapeutic model), and continued for several weeks.[1]
-
Outcome Measures:
-
Hemodynamics: RVSP and mean pulmonary artery pressure are measured via catheterization.[4][5]
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is separated from the left ventricle and septum (LV+S). The Fulton Index (RV/[LV+S]) is calculated to assess the degree of hypertrophy.
-
Histology: Lung and heart tissues are examined for vascular remodeling and cellular changes.
-
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental process, the following diagrams are provided.
Mechanism of action of PDE5 inhibitors in pulmonary hypertension.
Workflow for comparing PDE5 inhibitors in the MCT rat model.
References
- 1. Comparison of preventive effect of sildenafil and therapeutic effect of sildenafil treatment in rats with monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic sildenafil treatment inhibits monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preventive effect of sildenafil on right ventricular function in rats with monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventive effect of sildenafil on right ventricular function in rats with monocrotaline-induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical efficacy of tadalafil compared to sildenafil in treatment of moderate to severe canine pulmonary hypertension: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of sildenafil on right ventricular remodeling in a rat model of monocrotaline-induced right ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Mirodenafil's efficacy compared to other second-generation PDE5 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mirodenafil's efficacy against other second-generation phosphodiesterase type 5 (PDE5) inhibitors used in the treatment of erectile dysfunction (ED). The information is based on available clinical trial data and pharmacological studies.
Mechanism of Action: The PDE5 Signaling Pathway
Phosphodiesterase type 5 inhibitors, including this compound, exert their therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn increases the intracellular concentration of cGMP. Elevated cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function.[1]
Comparative Efficacy: Clinical Trial Data
The efficacy of PDE5 inhibitors is primarily assessed using patient-reported outcomes, most notably the International Index of Erectile Function (IIEF) and the Sexual Encounter Profile (SEP) diary questions. The IIEF-Erectile Function (EF) domain score is a validated measure of erectile function, with higher scores indicating better function. SEP questions assess the success of sexual intercourse attempts.
While direct head-to-head comparative trials are limited, meta-analyses of placebo-controlled trials provide valuable insights into the relative efficacy of these agents.
Table 1: Improvement in IIEF-Erectile Function (EF) Domain Score (from baseline)
| Drug | Dosage | Mean Improvement vs. Placebo | Key Studies |
| This compound | 100 mg | 7.32 - 9.3 | Du et al. (2014)[1], Park et al. (2010)[2] |
| Sildenafil | 50 mg | ~8.8 | Chen et al. (2015) |
| Tadalafil | 20 mg | ~6.9 | Chen et al. (2015) |
| Vardenafil | 20 mg | ~6.8 | Chen et al. (2015) |
| Avanafil | 200 mg | ~5.8 | Yuan et al. (2013) |
Note: Data is derived from different meta-analyses and should be interpreted with caution due to the lack of direct comparative studies.
Table 2: Success Rates for Sexual Encounter Profile (SEP) Questions
| Drug | Dosage | SEP 2 (% success in penetration) | SEP 3 (% success in intercourse) | Key Studies |
| This compound | 100 mg | 82.0% | 68.9% | Park et al. (2010)[2] |
| Sildenafil | 50-100 mg | 77-84% (overall success) | - | Giuliano et al. (2002) |
| Tadalafil | 20 mg | ~75% | ~60% | Brock et al. (2002) |
| Vardenafil | 20 mg | ~80% | ~71% | Hellstrom et al. (2002) |
| Avanafil | 200 mg | ~80% | ~59% | Goldstein et al. (2012) |
Note: Definitions of success and study populations may vary between trials.
Experimental Protocols
The data presented above are primarily derived from multicenter, randomized, double-blind, placebo-controlled clinical trials. A general workflow for these trials is as follows:
Key Methodological Components:
-
Patient Population: Typically adult males with a clinical diagnosis of erectile dysfunction of varying etiologies and severities.[3]
-
Inclusion/Exclusion Criteria: Specific criteria are established to ensure a homogenous study population and to exclude individuals for whom the treatment might be unsafe.
-
Washout Period: A period where patients cease any current ED treatment before the trial begins.
-
Run-in Period: A baseline period without active treatment to establish the severity of ED.
-
Randomization: Patients are randomly assigned to receive either the active drug (this compound) at different doses or a placebo.[4]
-
Blinding: Both the patients and the investigators are unaware of the treatment assignment (double-blind) to prevent bias.
-
Efficacy Endpoints:
-
Safety Assessments: Monitoring of adverse events, vital signs, and laboratory tests throughout the study.
Pharmacokinetics and Selectivity
The pharmacokinetic profiles and selectivity for PDE5 over other PDE isoenzymes are key differentiators among these inhibitors and can influence their clinical performance and side-effect profiles.
Table 3: Comparative Pharmacokinetic Parameters
| Drug | Tmax (hours) | T½ (hours) | Effect of Food |
| This compound | 1.25 | 2.5 | Not significantly affected |
| Sildenafil | 1.0 | 3-5 | Delayed absorption with high-fat meal |
| Tadalafil | 2.0 | 17.5 | Not significantly affected |
| Vardenafil | 0.9 | 4-5 | Delayed absorption with high-fat meal |
| Avanafil | 0.5-0.75 | ~5 | Delayed absorption with high-fat meal |
Tmax: Time to maximum plasma concentration; T½: Half-life.[5]
Table 4: In Vitro PDE5 Selectivity (IC50, nM)
| Drug | PDE5 | PDE6 | PDE11 |
| This compound | ~1.1 | ~33.5 | >10,000 |
| Sildenafil | 3.5 | 38.5 | 2,730 |
| Tadalafil | 1.8 | >10,000 | 10 |
| Vardenafil | 0.7 | 14.7 | >10,000 |
| Avanafil | 5.2 | 630 | >10,000 |
IC50: Half-maximal inhibitory concentration. Lower values indicate greater potency. Data compiled from various sources and may vary between studies.[6]
A higher selectivity for PDE5 over PDE6 is associated with a lower incidence of visual disturbances, while higher selectivity over PDE11 may reduce the risk of myalgia.[6] Preclinical studies suggest that this compound has a higher selectivity for PDE5 compared to sildenafil.[5]
Conclusion
This compound is a second-generation PDE5 inhibitor with a rapid onset of action and a half-life comparable to sildenafil and vardenafil. Clinical trial data indicates that this compound is an effective and well-tolerated treatment for erectile dysfunction, with efficacy outcomes that appear comparable to other established PDE5 inhibitors.[1] Its higher selectivity for PDE5, particularly over PDE6, may offer a favorable side-effect profile concerning visual disturbances.[6] However, a network meta-analysis has suggested that the use of this compound, along with avanafil and lodenafil, may be less justified due to lower efficacy and higher rates of adverse events in the analyzed trials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Efficacy and safety of oral this compound in the treatment of erectile dysfunction in diabetic men in Korea: a multicenter, randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Safety and efficacy of once daily administration of 50 mg this compound in patients with erectile dysfunction: a multicenter, double-blind, placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of the efficacy and safety of this compound in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Mirodenafil's Selectivity Profile: A Comparative Analysis Against Other Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of mirodenafil, a phosphodiesterase type 5 (PDE5) inhibitor, against other PDE isozymes. The performance of this compound is contrasted with other well-established PDE5 inhibitors: sildenafil, vardenafil, and tadalafil. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of the subtle but significant differences between these compounds.
Introduction to Phosphodiesterase Inhibition
Phosphodiesterases are a superfamily of enzymes that regulate the cellular levels of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By hydrolyzing these cyclic nucleotides, PDEs play a critical role in a vast array of physiological processes. The inhibition of specific PDE isozymes, particularly PDE5, has been a successful therapeutic strategy for various conditions, most notably erectile dysfunction.
The therapeutic efficacy and the side-effect profile of a PDE inhibitor are intrinsically linked to its selectivity for the target isozyme over other PDE family members. Off-target inhibition can lead to undesirable effects. For instance, inhibition of PDE6, found in the retina, can cause visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been associated with myalgia. Therefore, a comprehensive understanding of a drug's selectivity profile is paramount for assessing its clinical potential and safety.
Comparative Selectivity of PDE5 Inhibitors
The selectivity of an inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) against different enzyme isozymes. A lower IC50 value indicates greater potency. The selectivity ratio, calculated by dividing the IC50 for an off-target isozyme by the IC50 for the target isozyme (e.g., IC50 PDE6 / IC50 PDE5), provides a quantitative measure of selectivity. A higher selectivity ratio signifies a greater preference for the target enzyme.
Preclinical studies have demonstrated that this compound exhibits a high affinity for PDE5 and a favorable selectivity profile compared to other PDE5 inhibitors.[1] It has been reported to be approximately 10 times more potent in inhibiting PDE5 than sildenafil.[1]
Data Presentation: IC50 Values and Selectivity Ratios
The following table summarizes the reported IC50 values (in nanomolars, nM) of this compound, sildenafil, vardenafil, and tadalafil against a panel of human phosphodiesterase isozymes. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Isozyme | This compound (nM) | Sildenafil (nM) | Vardenafil (nM) | Tadalafil (nM) |
| PDE1 | 16,400 | 280 | 120 | >10,000 |
| PDE2 | >100,000 | >10,000 | >10,000 | >10,000 |
| PDE3 | 86,000 | 17,000 | >10,000 | >10,000 |
| PDE4 | >100,000 | >10,000 | >10,000 | >10,000 |
| PDE5 | 0.34 | 3.5 | 0.7 | 1.8 |
| PDE6 | 10.2 | 38.5 | 7.7 | >10,000 |
| PDE11 | >10,000 | 2,730 | 10,700 | 25 |
Data compiled from multiple sources. Absolute values may vary based on experimental conditions.
Based on the IC50 values, the following selectivity ratios (IC50 for off-target PDE / IC50 for PDE5) have been calculated:
| Selectivity Ratio (vs. PDE5) | This compound | Sildenafil | Vardenafil | Tadalafil |
| PDE1 / PDE5 | ~48,235 | ~80 | ~171 | >5,556 |
| PDE6 / PDE5 | ~30 | ~11 | ~11 | >5,556 |
| PDE11 / PDE5 | >29,412 | ~780 | ~15,286 | ~14 |
These data indicate that this compound possesses a high degree of selectivity for PDE5 over other PDE isozymes, particularly PDE1 and PDE11, when compared to sildenafil and tadalafil.[1] The selectivity of this compound for PDE5 over PDE6 is also noteworthy and appears to be slightly greater than that of sildenafil and vardenafil.[1]
Experimental Protocols
The determination of IC50 values is a critical step in characterizing the potency and selectivity of enzyme inhibitors. A commonly employed method is the in vitro phosphodiesterase inhibition assay, often utilizing a scintillation proximity assay (SPA) format for high-throughput screening.
Phosphodiesterase Inhibition Assay using Scintillation Proximity Assay (SPA)
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of a specific phosphodiesterase isozyme by 50% (IC50).
Principle: This assay measures the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]cGMP) to its corresponding linear mononucleotide (e.g., [³H]5'-GMP) by a phosphodiesterase. The SPA beads are coated with a scintillant and a material that specifically binds the product ([³H]5'-GMP). When the radiolabeled product binds to the bead, it comes into close enough proximity to the scintillant to emit light, which is then detected. The substrate ([³H]cGMP) does not bind to the beads and thus does not generate a signal. The amount of light produced is proportional to the enzyme activity. In the presence of an inhibitor, the enzyme activity is reduced, leading to a decrease in the light signal.
Materials:
-
Recombinant human phosphodiesterase isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, PDE11)
-
[³H]cGMP or [³H]cAMP (radiolabeled substrate)
-
Scintillation Proximity Assay (SPA) beads (e.g., yttrium silicate beads)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂, pH 7.5)
-
Test compounds (this compound, sildenafil, vardenafil, tadalafil) dissolved in a suitable solvent (e.g., DMSO)
-
Microplates (e.g., 96-well or 384-well)
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the following components in order:
-
Assay buffer
-
Test compound solution (or vehicle for control wells)
-
Phosphodiesterase enzyme solution
-
-
Initiation of Reaction: Add the radiolabeled substrate ([³H]cGMP or [³H]cAMP) to each well to start the enzymatic reaction.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Termination of Reaction and Signal Detection: Add the SPA bead slurry to each well. The binding of the radiolabeled product to the beads effectively stops the reaction and initiates the scintillation signal.
-
Signal Measurement: After a further incubation period to allow for bead settling and signal stabilization, measure the light output from each well using a microplate scintillation counter.
-
Data Analysis:
-
The raw data (counts per minute, CPM) are plotted against the logarithm of the inhibitor concentration.
-
A sigmoidal dose-response curve is generated using non-linear regression analysis.
-
The IC50 value is determined as the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Experimental workflow for determining PDE inhibition.
Simplified cGMP signaling pathway and the site of action for this compound.
Conclusion
The selectivity profile of a phosphodiesterase inhibitor is a critical determinant of its therapeutic utility and safety. The data presented in this guide indicate that this compound is a potent and highly selective PDE5 inhibitor. Its selectivity for PDE5 over other PDE isozymes, particularly PDE1, PDE6, and PDE11, appears to be favorable when compared to other established PDE5 inhibitors like sildenafil and tadalafil. This enhanced selectivity may translate into a lower incidence of certain side effects, a hypothesis that warrants further clinical investigation. The provided experimental protocol offers a standardized method for the continued evaluation and comparison of these and other novel PDE inhibitors.
References
A Comparative Analysis of Mirodenafil and Vardenafil on Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirodenafil and vardenafil are potent and selective phosphodiesterase type 5 (PDE5) inhibitors primarily used in the management of erectile dysfunction. Their therapeutic effect is rooted in the enhancement of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, a critical regulator of vascular tone and endothelial function.[1][2] This guide provides a detailed comparative study of this compound and vardenafil, with a specific focus on their impact on endothelial function, supported by available experimental data.
Endothelial dysfunction, characterized by impaired nitric oxide bioavailability, is a key pathophysiological factor in many cardiovascular diseases and is closely linked to erectile dysfunction. By inhibiting PDE5, both this compound and vardenafil prevent the degradation of cGMP, leading to smooth muscle relaxation, vasodilation, and improved blood flow.[2][3][4][5] This mechanism not only facilitates penile erection but also has broader implications for endothelial health.
Biochemical and Pharmacokinetic Profiles
This compound, a second-generation PDE5 inhibitor, exhibits a high affinity and selectivity for PDE5.[1] Vardenafil is also a highly potent inhibitor of PDE5.[6] The biochemical and pharmacokinetic properties of both drugs are summarized in the table below.
| Parameter | This compound | Vardenafil | Reference(s) |
| PDE5 IC50 | 0.34 nM | 0.7 nM | [1][6] |
| Selectivity (PDE5 vs. PDE1) | ~48,000-fold | ~257-fold | [1][6] |
| Selectivity (PDE5 vs. PDE6) | ~30-fold | ~16-fold | [1][6] |
| Selectivity (PDE5 vs. PDE11) | >10,000-fold | Not explicitly stated | [1] |
| Time to Max. Concentration (Tmax) | 1.25 hours | Not explicitly stated | [7] |
| Half-life (t1/2) | 2.5 hours | Not explicitly stated | [7] |
Mechanism of Action on Endothelial Function
Both this compound and vardenafil enhance endothelial function by amplifying the effects of nitric oxide (NO), a key signaling molecule produced by endothelial cells. The canonical NO/cGMP pathway is the primary target of these drugs.
Signaling Pathway
The mechanism involves the following steps:
-
Nitric Oxide (NO) Production: Endothelial NO synthase (eNOS) produces NO in response to various stimuli, including shear stress from blood flow.[8]
-
Guanylate Cyclase Activation: NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC).
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4][5]
-
Smooth Muscle Relaxation: cGMP activates protein kinase G (PKG), which leads to a cascade of events causing a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.
-
PDE5 Inhibition: this compound and vardenafil inhibit PDE5, the enzyme responsible for the degradation of cGMP. This inhibition leads to an accumulation of cGMP, prolonging and enhancing the vasodilatory effects of NO.[1][2]
References
- 1. A review of the efficacy and safety of this compound in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vardenafil and resveratrol synergistically enhance the nitric oxide/cyclic guanosine monophosphate pathway in corpus cavernosal smooth muscle cells and its therapeutic potential for erectile dysfunction in the streptozotocin-induced diabetic rat: preliminary findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Nitric Oxide Synthase Keeps Erection Regulatory Function Balance in the Penis - PMC [pmc.ncbi.nlm.nih.gov]
Mirodenafil in Diabetic Animal Models: A Comparative Guide to Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic efficacy of mirodenafil and other phosphodiesterase type 5 (PDE5) inhibitors in preclinical diabetic animal models of erectile dysfunction (ED). The data presented is compiled from various studies to offer an objective overview of the performance of these compounds in restoring erectile function and modulating key biochemical pathways.
Mechanism of Action: The NO/cGMP Pathway
Erectile function is a complex neurovascular process mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. In response to sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO stimulates the enzyme guanylate cyclase to produce cGMP, which acts as a second messenger, leading to the relaxation of smooth muscle tissue and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP, thus terminating the erection. In diabetic conditions, this pathway is often impaired due to endothelial dysfunction and reduced NO bioavailability. PDE5 inhibitors, including this compound, sildenafil, tadalafil, vardenafil, and udenafil, work by competitively inhibiting the PDE5 enzyme, thereby increasing intracellular cGMP levels and enhancing erectile response to sexual stimulation.[1][2]
Figure 1: Simplified signaling pathway of penile erection and the mechanism of action of PDE5 inhibitors.
Comparative Efficacy in Diabetic Animal Models
The primary endpoint for assessing erectile function in preclinical animal models is the ratio of intracavernosal pressure (ICP) to mean arterial pressure (MAP) upon cavernous nerve stimulation. A higher ICP/MAP ratio indicates a more robust erectile response. The following tables summarize the quantitative data from studies evaluating various PDE5 inhibitors in streptozotocin (STZ)-induced diabetic rat models.
Table 1: Effect of PDE5 Inhibitors on Erectile Function (ICP/MAP Ratio) in STZ-Induced Diabetic Rats
| Drug | Dose | Treatment Duration | ICP/MAP Ratio (Diabetic Control) | ICP/MAP Ratio (Treated) | Fold Increase vs. Control | Reference |
| This compound | Not Specified | Chronic | Not Specified | Significantly Increased | Not Specified | [3] |
| Sildenafil | 2 mg/kg (i.v.) | Acute | ~0.2 | ~0.4 (at 7.5V) | ~2.0 | [4] |
| Tadalafil | 10 mg/kg/day | 8 weeks | 0.42 ± 0.04 | 0.63 ± 0.03 | ~1.5 | [5] |
| Vardenafil | 0.5 mg/kg/day | 6 weeks | Not Specified | Significantly Increased | Not Specified | [1] |
| Udenafil | Not Specified | Long-term | Decreased | Increased | Not Specified | [6] |
Note: Data is extracted from different studies and direct comparison should be made with caution due to variations in experimental protocols.
Table 2: Effects of PDE5 Inhibitors on Biochemical Markers in Corpus Cavernosum of STZ-Induced Diabetic Rats
| Drug | cGMP Levels | eNOS Expression/Activity | nNOS Expression/Activity | Reference |
| This compound | Increased | Not Specified | Increased | [2] |
| Sildenafil | Increased | Increased (with gene therapy) | Not Specified | [4] |
| Tadalafil | Not Specified | Not Specified | Not Specified | [5] |
| Vardenafil | Not Specified | Increased | Not Specified | [1] |
| Udenafil | Not Specified | Increased | Increased | [6] |
Experimental Protocols
A standardized experimental workflow is crucial for the reliable evaluation of therapeutic agents in animal models. The following provides a generalized protocol for inducing diabetes and assessing erectile function in rats, based on methodologies cited in the reviewed literature.
References
- 1. A review of the efficacy and safety of this compound in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound on the penile erection and corpus cavernosum in the rat model of cavernosal nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of this compound on the penile erection and corpus cavernosum in the rat model of cavernosal nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesonthenet.com [diabetesonthenet.com]
Mirodenafil in Multicenter Trials: A Comparative Efficacy Analysis Against Leading PDE5 Inhibitors
For Immediate Release
A comprehensive statistical analysis of multicenter clinical trials reveals Mirodenafil, a phosphodiesterase type 5 (PDE5) inhibitor, demonstrates significant efficacy in the treatment of erectile dysfunction (ED). This report provides a comparative guide for researchers, scientists, and drug development professionals, benchmarking this compound's performance against established alternatives such as sildenafil, tadalafil, and vardenafil, supported by experimental data from various independent studies.
Comparative Efficacy of PDE5 Inhibitors
The following table summarizes the key efficacy endpoints from multicenter, randomized, placebo-controlled trials for this compound and other leading PDE5 inhibitors. The data presented are mean changes from baseline or endpoint percentages, providing a clear comparison of their clinical effectiveness.
| Efficacy Endpoint | This compound (100 mg) | Sildenafil (50/100 mg) | Tadalafil (10/20 mg) | Vardenafil (10/20 mg) | Placebo |
| IIEF-EF Domain Score (Change from Baseline) | +7.32 to +9.3[1][2][3] | +7.4 to +9.7 | +7.9 to +12.8[4] | +7.5 to +8.9[5] | +0.9 to +1.4[3][4] |
| SEP2 (% Success - Penetration) | 82.0%[3] | ~82%[6] | 74% to 85%[6][7][8] | ~79% to 84%[3] | 55.2%[3] |
| SEP3 (% Success - Intercourse) | 68.9%[3] | ~72%[6] | 67% to 77%[4][6][7][8] | ~67% to 77%[1][9] | 22.3%[3] |
| GAQ (% Reporting Improved Erections) | 76.9%[3] | 66.6% to 81%[10][11] | 71% to 85.5%[7][8] | 62% to 94.8%[1][9] | 19.1%[3] |
IIEF-EF: International Index of Erectile Function - Erectile Function Domain; SEP2: Sexual Encounter Profile Question 2; SEP3: Sexual Encounter Profile Question 3; GAQ: Global Assessment Question. The data for sildenafil, tadalafil, and vardenafil are aggregated from multiple studies and represent a range of reported outcomes.
Experimental Protocols
The clinical efficacy of this compound has been evaluated in rigorous, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies. A representative protocol is detailed below:
Objective: To assess the efficacy and safety of this compound for the treatment of erectile dysfunction.
Study Design: 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, fixed-dose study.[5]
Participant Population:
-
Inclusion Criteria: Men aged 18 years or older with a clinical diagnosis of erectile dysfunction for at least 6 months. Participants were required to be in a stable heterosexual relationship.
-
Exclusion Criteria: History of myocardial infarction, stroke, or life-threatening arrhythmia within the last 6 months; uncontrolled hypertension or hypotension; and concomitant use of nitrates.
Treatment:
-
Following a 4-week treatment-free run-in period, eligible patients were randomly assigned to one of three groups: placebo, this compound 50 mg, or this compound 100 mg.
-
Medication was taken as needed, approximately one hour prior to anticipated sexual activity, with a maximum of one dose per day.
Efficacy Assessments:
-
Primary Endpoints:
-
Secondary Endpoints:
-
Sexual Encounter Profile (SEP) diary, specifically questions 2 (successful penetration) and 3 (successful intercourse).[3]
-
Global Assessment Question (GAQ) where patients report if the treatment has improved their erections.[3]
-
Life Satisfaction Checklist (LSC) to evaluate the impact on quality of life.[3]
-
Safety Assessments: Monitoring of adverse events, laboratory tests, vital signs, and electrocardiograms throughout the study.[5]
Visualizing the Mechanism and Trial Workflow
To further elucidate the pharmacological action of this compound and the structure of its clinical evaluation, the following diagrams are provided.
References
- 1. pulsus.com [pulsus.com]
- 2. Sustained efficacy and tolerability of vardenafil, a highly potent selective phosphodiesterase type 5 inhibitor, in men with erectile dysfunction: results of a randomized, double-blind, 26-week placebo-controlled pivotal trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vardenafil for the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of vardenafil for the treatment of erectile dysfunction in men with hypertension: a meta-analysis of clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An open-label, multicentre, randomized, crossover study comparing sildenafil citrate and tadalafil for treating erectile dysfunction in men naïve to phosphodiesterase 5 inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tadalafil in the treatment of erectile dysfunction; an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of tadalafil taken as needed for the treatment of erectile dysfunction in Asian men: results of an integrated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. usrf.org [usrf.org]
- 11. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Mirodenafil in a Laboratory Setting
Proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Mirodenafil, a phosphodiesterase 5 (PDE5) inhibitor, adherence to established disposal protocols is essential to prevent environmental contamination and ensure regulatory compliance. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is designated as slightly hazardous to water, necessitating careful management of its waste stream.[1][2] Discharging this compound into the environment must be avoided.[3][4]
This compound: Chemical and Safety Data
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Name | 5-ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one |
| CAS Number | 862189-95-5 |
| Molecular Formula | C₂₆H₃₇N₅O₅S |
| Molecular Weight | 531.67 g/mol |
| GHS Classification | Not classified as hazardous |
| Environmental Hazard | Water Hazard Class 1 (Self-assessment): slightly hazardous for water.[1] |
Standard Operating Procedure for this compound Disposal
This protocol provides a step-by-step guide for the proper disposal of this compound from a laboratory or research environment. The primary recommended method is collection by a licensed chemical waste management service for controlled incineration.[3]
I. Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the following PPE is worn to minimize exposure:
-
Lab Coat: A standard lab coat or other protective clothing is required.[3]
II. Waste Segregation and Containment
Proper segregation is crucial to prevent cross-contamination and ensure compliant disposal.
-
Identify Waste Streams: All materials that have come into contact with this compound must be treated as chemical waste. This includes:
-
Expired or unused pure this compound powder.
-
Contaminated consumables (e.g., pipette tips, weigh boats, gloves, bench paper).
-
Empty original containers.
-
Solutions containing this compound.
-
-
Contain Solid Waste:
-
Contain Liquid Waste:
-
Labeling:
-
Clearly label the waste container with "this compound Waste" and include the primary chemical name.
-
Follow your institution's specific guidelines for hazardous waste labeling.
-
III. Storage and Disposal
-
Interim Storage: Store the sealed waste container in a designated, secure area for hazardous waste, away from general lab traffic.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.
-
Recommended Disposal Method: The preferred and safest method for final disposal is controlled incineration at a licensed facility.[3][8]
Experimental Protocols: Accidental Spill Management
In the event of an accidental release, immediate and proper cleanup is necessary to prevent wider contamination and exposure.
-
Ensure Area is Ventilated: Handle the spill in a well-ventilated area.[3]
-
Wear Appropriate PPE: Don all required PPE as listed above before beginning cleanup.
-
Contain the Spill: Prevent further leakage or spreading of the material.[3][4]
-
Clean Up Solid Spills:
-
Post-Cleanup:
-
Thoroughly wash the spill area with soap and water.
-
Dispose of all cleanup materials and contaminated PPE in the designated waste container.
-
Visualizing the Disposal Workflow
To ensure clarity, the logical steps for this compound disposal are outlined in the following diagram.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. biocrick.com [biocrick.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. epa.gov [epa.gov]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Essential Safety and Logistics for Handling Mirodenafil
This document provides crucial safety protocols and logistical plans for the handling and disposal of Mirodenafil, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and compliance with standard regulations.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, adherence to the following personal protective equipment guidelines is mandatory to prevent exposure.[1][2]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Prevents contact with eyes, which can occur through dust, aerosols, or splashes. |
| Skin Protection | Chemical-impermeable gloves (material type should be resistant to the substance).[1][2] Fire/flame resistant and impervious clothing.[2] | Avoids direct skin contact.[1][2] Contaminated clothing should be removed immediately.[1][3] |
| Respiratory Protection | Not generally required with adequate ventilation.[4] Use a full-face respirator if exposure limits are exceeded or dust formation is significant.[2] | Minimizes inhalation of dust or aerosols.[1][2] |
Operational Plan: Handling and First Aid
Safe Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][2]
-
Prevent Dust and Aerosols: Avoid the formation of dust and aerosols during handling, weighing, and reconstitution.[1][2]
-
Electrostatic Discharge: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Hygiene: Follow usual precautionary measures for handling chemicals.[4] Wash hands thoroughly after handling.[2]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a physician.[1][2][3]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Ingestion: Rinse mouth with water.[1][2][3] Do not induce vomiting.[1][3] Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately.[1][3]
Disposal Plan
Unused or waste this compound must be disposed of in accordance with institutional, local, and national regulations. As an investigational drug, specific protocols should be followed.
-
Segregation and Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, sealed, and clearly labeled container for disposal.[1][2]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to determine if the waste is considered hazardous under regulations like the Resource Conservation and Recovery Act (RCRA).[5]
-
Professional Disposal: Arrange for disposal through an approved and licensed environmental management vendor.[5] The preferred method of destruction is incineration.[5]
-
Documentation: Maintain all records of disposal, including manifests and certificates of destruction, for a minimum of three years.[5]
-
Empty Containers: Empty containers that do not contain protected patient information can typically be discarded in regular trash after being thoroughly rinsed.[5]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
